10,12-Octadecadienoic acid
Description
10,12-Octadecadienoic acid has been reported in Leucosceptrum canum with data available.
a conjugated dienoic linoleate (CLA); structure given in first source
Structure
3D Structure
Properties
IUPAC Name |
(10E,12E)-octadeca-10,12-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/b7-6+,9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJZMAHZJGSBKD-BLHCBFLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601282338 | |
| Record name | trans-10-trans-12-Octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601282338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-36-2 | |
| Record name | trans-10-trans-12-Octadecadienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-10-trans-12-Octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601282338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biosynthesis of 10,12-Octadecadienoic Acid: A Technical Guide for Plant and Microbial Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
10,12-Octadecadienoic acid, a positional and geometric isomer of linoleic acid, belongs to the class of conjugated linoleic acids (CLAs). While exhibiting significant biological activities with potential therapeutic applications, its natural biosynthesis is not a prominent pathway in most plant species. This technical guide provides an in-depth exploration of the primary and well-characterized microbial biosynthesis pathway of this compound. It further delves into the biotechnological approaches for its production in plants through genetic engineering. This document serves as a comprehensive resource, detailing the enzymatic mechanisms, quantitative data, and experimental protocols relevant to the synthesis of this valuable fatty acid.
Introduction
This compound is a conjugated fatty acid that has garnered considerable interest for its potential health benefits. However, unlike its precursor linoleic acid, which is abundant in plants, the direct biosynthesis of the 10,12-conjugated isomer is rare in the plant kingdom. The primary natural sources of this compound are microorganisms, particularly certain strains of bacteria, which possess the necessary enzymatic machinery for its synthesis. This guide will therefore focus on the well-documented microbial pathways as a foundational model and explore the application of this knowledge to plant-based production systems through biotechnology.
Microbial Biosynthesis of this compound
The key enzyme responsible for the conversion of linoleic acid to this compound in microorganisms is linoleate (B1235992) isomerase . This enzyme catalyzes the isomerization of the double bond at position 9 of linoleic acid to position 10, resulting in a conjugated double bond system.
The Linoleate Isomerase Pathway
The biosynthesis is a direct enzymatic conversion of linoleic acid. The pathway can be represented as follows:
Caption: The direct enzymatic conversion of linoleic acid to this compound by linoleate isomerase.
Quantitative Data on Microbial Linoleate Isomerase Activity
The efficiency of this compound production is influenced by various factors, including the microbial source of the enzyme, pH, temperature, and substrate concentration. The following table summarizes key quantitative data from studies on linoleate isomerase.
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Specific Activity (U/mg) | Reference |
| Propionibacterium acnes | 7.5 | 37 | Not Specified | [1] |
| Lactobacillus plantarum | 6.0-6.5 | 30-37 | Not Specified | [2] |
Note: Specific activity values are often dependent on the purification level and assay conditions and may not be directly comparable across different studies.
Production of this compound in Plants through Genetic Engineering
Given the absence of a native pathway in most plants, genetic engineering offers a promising strategy for large-scale and sustainable production of this compound in oilseed crops. This approach involves the introduction of a gene encoding a microbial linoleate isomerase into the plant genome.
General Workflow for Plant Genetic Engineering
The process of developing a transgenic plant capable of producing this compound follows a general workflow:
Caption: A generalized workflow for the genetic engineering of plants to produce this compound.
Experimental Protocols
Assay of Linoleate Isomerase Activity
Principle: The formation of the conjugated double bond in this compound leads to an increase in absorbance at 234 nm. This change can be monitored spectrophotometrically to determine enzyme activity.
Materials:
-
Purified linoleate isomerase or cell-free extract
-
Linoleic acid substrate solution (e.g., 10 mM in a suitable buffer with a surfactant like Tween-20 to aid solubility)
-
Reaction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH adjusted to the enzyme's optimum)
-
Spectrophotometer capable of reading at 234 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and the linoleic acid substrate solution in a quartz cuvette.
-
Equilibrate the mixture to the optimal temperature for the enzyme.
-
Initiate the reaction by adding a known amount of the enzyme solution to the cuvette.
-
Immediately begin monitoring the increase in absorbance at 234 nm for a set period (e.g., 1-5 minutes).
-
Calculate the rate of the reaction from the linear portion of the absorbance versus time plot. One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.
Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for separating and identifying fatty acids. The fatty acids are first converted to their more volatile methyl esters before analysis.
Materials:
-
Lipid extract from plant tissue or microbial culture
-
(Trimethylsilyl)diazomethane or other methylating agent
-
N-hexane
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A suitable capillary column for fatty acid methyl ester (FAME) analysis (e.g., a polar column)
Procedure:
-
Fatty Acid Methylation:
-
To the dried lipid extract, add methanol followed by (trimethylsilyl)diazomethane.
-
Incubate at room temperature for approximately 15 minutes.
-
Quench the reaction with a small amount of acetic acid.
-
Evaporate the solvent and redissolve the fatty acid methyl esters (FAMEs) in N-hexane.[1]
-
-
GC-MS Analysis:
-
Inject an aliquot of the FAMEs solution into the GC-MS.
-
Use a temperature program that allows for the separation of the different FAMEs.
-
The mass spectrometer will fragment the eluting compounds, producing a characteristic mass spectrum for each FAME.
-
Identify the this compound methyl ester by comparing its retention time and mass spectrum to that of a known standard.
-
Conclusion
The biosynthesis of this compound is a process primarily understood within the context of microbial metabolism, driven by the enzyme linoleate isomerase. While not a common pathway in plants, the potential for its production in engineered crops presents an exciting frontier for the sustainable synthesis of this bioactive fatty acid. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals in the fields of plant science, biotechnology, and drug development to further explore and harness the potential of this compound.
References
The Anti-Tumorigenic Potential of 10,12-Octadecadienoic Acid: A Technical Guide for Researchers
Abstract
10,12-Octadecadienoic acid, a prominent isomer of conjugated linoleic acid (CLA), has garnered significant attention within the scientific community for its demonstrated anti-tumor properties. This technical guide provides a comprehensive overview of the current understanding of its mechanisms of action, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to facilitate further research in this promising area of cancer therapeutics. Furthermore, critical signaling pathways involved in the anti-neoplastic effects of this compound are visually represented through detailed diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
Introduction
Conjugated linoleic acids (CLAs) are a class of polyunsaturated fatty acids naturally found in ruminant food products.[1][2] Among the various CLA isomers, trans-10, cis-12 octadecadienoic acid (hereafter referred to as 10,12-CLA) has been a focal point of cancer research.[3][4] Initial discoveries in the late 1970s identified anti-carcinogenic properties in fried ground beef, which were later attributed to CLAs.[1] Numerous in vitro and in vivo studies have since suggested that 10,12-CLA can inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancers.[3][5] However, it is noteworthy that some studies have reported no inhibitory effects or even a promotion of tumor progression, highlighting the complexity of its biological activities and the importance of experimental context.[2]
This guide will delve into the nuanced anti-tumor activities of 10,12-CLA, presenting a balanced view of the current research landscape. We will explore its effects on apoptosis, the cell cycle, and key signaling pathways, providing researchers with the foundational knowledge required to design and execute further investigations.
In Vitro Anti-Proliferative and Pro-Apoptotic Effects
Cytotoxicity Across Various Cancer Cell Lines
10,12-CLA has demonstrated significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined in multiple studies. The following table summarizes the reported IC50 values for 10,12-CLA and its oxidized derivative, 9-oxo-10,12-octadecadienoic acid (9-oxo-ODA), in different cancer cell lines.
| Compound | Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| 9-oxo-(10E,12Z)-octadecadienoic acid | HeLa | Cervical Cancer | Trypan Blue Exclusion | 30.532 µM | [6] |
| 9-oxo-(10E,12E)-octadecadienoic acid | SiHa | Cervical Cancer | Trypan Blue Exclusion | 25-50 µM | [6] |
| 9-oxo-(10E,12E)-octadecadienoic acid | CasKi | Cervical Cancer | Not Specified | 25-50 µM | [6] |
| 9,12-octadecadienoic acid (Z,Z)- | A549 | Lung Adenocarcinoma | MTT Assay | 407.38 µg/ml | [7] |
Induction of Apoptosis
A primary mechanism through which 10,12-CLA exerts its anti-tumor effects is the induction of apoptosis, or programmed cell death. Studies have shown that treatment with 10,12-CLA and its derivatives can trigger the intrinsic mitochondrial pathway of apoptosis.[1][5] This is characterized by a series of cellular events including the disruption of the mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases.[1][5]
A critical aspect of this process is the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. 10,12-CLA has been shown to upregulate Bax and downregulate Bcl-2, thereby shifting the Bax/Bcl-2 ratio in favor of apoptosis.[5][8]
The following table summarizes the quantitative effects of CLAs on markers of apoptosis.
| Compound | Cell Line/Model | Effect | Magnitude of Change | Reference |
| 1% CLA diet | Rat Colonic Mucosa | Increased Bax/Bcl-2 mRNA ratio | Significantly increased | [9] |
| t10,c12-CLA | p53 mutant TM4t murine mammary tumor cells | Decreased Bcl-2 protein levels | Time- and concentration-dependent decrease | [8] |
| Diphyllin methyl ether (related compound) | A375 human melanoma cells | Increased Bax protein expression | Significant increase (p = 0.0001) | [10] |
| Diphyllin methyl ether (related compound) | A375 human melanoma cells | Decreased Bcl-2 protein expression | Markedly reduced (p = 0.0470) | [10] |
In Vivo Anti-Tumor Efficacy
The anti-tumor properties of 10,12-CLA have also been evaluated in animal models. These studies provide crucial insights into the potential therapeutic efficacy of this compound in a physiological context.
In a study using a syngeneic mouse mammary tumor model, dietary supplementation with 0.5% t10,c12-CLA for four weeks stimulated the growth of established ErbB2-overexpressing mammary tumors by 30% and increased the number of new tumors.[2] Conversely, another study on Ehrlich ascites carcinoma in Swiss albino mice demonstrated that milk fat enriched with CLA at a dose of 40 mg/kg body weight led to a significant reduction in tumor weight and ascitic fluid volume.[4] Specifically, tumor weight was inhibited by 36.2% and 46.6% in two different treatment groups, while ascitic fluid volume was inhibited by 37.1% and 54.3%, respectively.[4] Furthermore, dietary CLA was found to inhibit local tumor growth of human breast adenocarcinoma cells in SCID mice by 73% at 9 weeks post-inoculation and completely abrogated metastasis to the lungs, peripheral blood, and bone marrow.[11]
These contrasting results underscore the importance of the specific cancer model and the composition of the CLA preparation used in determining the ultimate in vivo outcome.
The following table summarizes key quantitative findings from in vivo studies.
| Animal Model | Cancer Type | Treatment | Effect on Tumor Growth | Reference |
| Her2/ErbB2 transgenic mice | Mammary Tumor | 0.5% t10,c12-CLA diet for 4 weeks | 30% increase in growth of established tumors | [2] |
| Swiss albino mice | Ehrlich Ascites Carcinoma | 40 mg/kg BW milk fat CLA | 36.2% and 46.6% inhibition in tumor weight | [4] |
| SCID mice | Human Breast Adenocarcinoma | 1% CLA diet | 73% inhibition of local tumor growth at 9 weeks | [11] |
Molecular Mechanisms of Action: Signaling Pathways
The anti-tumor effects of 10,12-CLA are mediated through the modulation of several key intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation.[12][13] The activation of this pathway is a common feature in many cancers.[12] 10,12-CLA has been shown to inhibit the PI3K/Akt pathway, thereby promoting apoptosis and inhibiting cell growth.[1]
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
The ErbB Signaling Pathway
The ErbB family of receptor tyrosine kinases plays a critical role in cell proliferation and differentiation. Overexpression or aberrant activation of these receptors, such as ErbB2 (HER2), is a hallmark of certain aggressive cancers. 10,12-CLA has been shown to modulate ErbB signaling, which may contribute to its anti-tumor effects in specific contexts.[1]
Caption: Simplified overview of the ErbB signaling pathway and modulation by this compound.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments used to assess the anti-tumor properties of 10,12-CLA.
Cell Viability Assay (WST-8)
This assay is used to determine the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well microplate
-
Complete cell culture medium
-
This compound (or derivative) stock solution
-
WST-8 solution (e.g., CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the 10,12-CLA stock solution in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted 10,12-CLA solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with various concentrations of 10,12-CLA for the desired time.
-
Harvest the cells (including floating cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, such as those involved in apoptosis (Bax, Bcl-2) or signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
Laemmli buffer
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Akt, anti-phospho-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells and determine protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Perform densitometric analysis to quantify the protein expression levels relative to a loading control (e.g., β-actin).[1]
Experimental and Logical Workflows
Visualizing experimental and logical workflows can aid in the design and interpretation of studies investigating the anti-tumor properties of 10,12-CLA.
References
- 1. benchchem.com [benchchem.com]
- 2. t10,c12-Conjugated linoleic acid stimulates mammary tumor progression in Her2/ErbB2 mice through activation of both proliferative and survival pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugated linoleic acid isomers and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer activity of milk fat rich in conjugated linoleic acid against Ehrlich ascites carcinoma cells in female Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. japsonline.com [japsonline.com]
- 8. Conjugated linoleic acid induces apoptosis of murine mammary tumor cells via Bcl-2 loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dietary conjugated linoleic acid increases the mRNA ratio of Bax/Bcl-2 in the colonic mucosa of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conjugated linoleic acid suppresses the growth of human breast adenocarcinoma cells in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. cusabio.com [cusabio.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Antioxidant Potential of 10,12-Octadecadienoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10,12-Octadecadienoic acid, a prominent isomer of conjugated linoleic acid (CLA), has been the subject of extensive research regarding its diverse biological activities. Among these, its antioxidant potential remains a topic of considerable debate. While some studies suggest a protective role against oxidative stress, others indicate a lack of significant radical scavenging activity and even potential pro-oxidant effects. This technical guide provides an in-depth exploration of the current scientific understanding of the antioxidant and pro-oxidant properties of this compound. We will delve into the conflicting evidence from in vitro and in vivo studies, detail the experimental protocols used for its assessment, present quantitative data from key research, and elucidate the complex signaling pathways implicated in its mechanism of action. This document aims to offer a comprehensive resource for researchers and professionals in the field of drug development and nutritional science.
Introduction: The Dual Nature of this compound as a Modulator of Oxidative Stress
This compound is a naturally occurring polyunsaturated fatty acid found primarily in ruminant meat and dairy products. It has garnered significant interest for its purported health benefits, including anti-carcinogenic, anti-adipogenic, and anti-atherosclerotic properties. The hypothesis that these effects are, at least in part, mediated by antioxidant activity has been a key driver of research.
However, the scientific literature presents a paradoxical view. Some studies have demonstrated direct radical scavenging capabilities and the ability to protect against lipid peroxidation.[1] Conversely, a notable body of evidence suggests that this compound is not an efficient radical scavenger in comparison to classical antioxidants like vitamin E.[2] Furthermore, some clinical trials have pointed towards an increase in markers of oxidative stress following supplementation with this CLA isomer.[3][4] This guide will dissect these contrasting findings to provide a clearer understanding of the nuanced role of this compound in oxidative biochemistry.
In Vitro Antioxidant and Pro-oxidant Activity: A Tale of Conflicting Data
The in vitro assessment of this compound's antioxidant capacity has yielded varied results, likely influenced by the specific experimental conditions and the assays employed.
Evidence for Antioxidant Activity
Several studies have reported positive antioxidant findings. For instance, using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, some researchers have observed that CLA isomers can quench this stable free radical.[5] The proposed mechanism involves the donation of a hydrogen atom from the conjugated diene system to the DPPH radical, thus neutralizing it. Additionally, some reports suggest that CLA can inhibit lipid peroxidation in vitro.[1]
Evidence Against Significant Antioxidant Activity
In contrast, other rigorous investigations have failed to demonstrate a potent direct antioxidant effect. One study concluded that under their experimental conditions, CLA did not act as an efficient radical scavenger in a manner comparable to vitamin E or butylated hydroxytoluene (BHT).[2] This research suggested that any observed inhibition of lipid peroxidation at higher concentrations was likely due to competition for radicals rather than a true antioxidant mechanism.[2]
Quantitative Data on In Vitro Antioxidant Activity
The following table summarizes available quantitative data from in vitro antioxidant assays. It is important to note the variability in experimental conditions.
| Assay | Test System | Concentration of this compound | Observed Effect | Reference |
| DPPH Radical Scavenging | Methanolic solution | 5 to 25 mM | Quenched DPPH radical | [5] |
| Lipid Peroxidation Inhibition | Phosphatidylcholine membranes | 0.75 µM | No significant effect | [2] |
| Lipid Peroxidation Inhibition | Phosphatidylcholine membranes | Higher concentrations | Apparent inhibition due to competition | [2] |
In Vivo Studies: A Complex Picture of Oxidative Balance
Animal and human studies have further complicated the understanding of this compound's role in oxidative stress.
Animal Studies
Some animal models have shown that supplementation with 10,12-CLA can enhance the expression of cholesterol transporters and improve HDL function, which may indirectly contribute to reduced atherosclerosis, a condition exacerbated by oxidative stress.[6]
Human Clinical Trials
A systematic review and meta-analysis of randomized controlled trials revealed that CLA supplementation did not significantly alter the serum levels of key antioxidant enzymes such as catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx), nor the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[3][7] Worryingly, the same meta-analysis found that CLA supplementation significantly increased the urinary concentration of 8-iso-PGF2α, a reliable marker of in vivo oxidative stress.[3][7] This finding has been corroborated by other studies which have linked 10,12-CLA supplementation to increased oxidative stress.[4]
Experimental Protocols
To aid researchers in this field, this section provides detailed methodologies for key in vitro antioxidant assays that have been used to evaluate this compound and other lipophilic compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation : Dissolve this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) to create a series of concentrations.
-
Reaction : In a microplate or cuvette, mix the DPPH solution with various concentrations of the sample solution. A control containing the solvent instead of the sample is also prepared.
-
Incubation : Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can then be determined.[8]
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagent Preparation : The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Sample Preparation : Prepare different concentrations of this compound in an appropriate solvent.
-
Reaction : Mix a small volume of the sample solution with the FRAP reagent and incubate at 37°C for a specific time (e.g., 30 minutes).
-
Measurement : Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
Quantification : A standard curve is prepared using a known antioxidant, such as Trolox, and the results are expressed as Trolox equivalents (TEAC).[9]
Total Antioxidant Capacity by Phosphomolybdate Method
This method is based on the reduction of Mo(VI) to Mo(V) by the antioxidant compound and the formation of a green phosphate/Mo(V) complex at acidic pH.
-
Reagent Preparation : The reagent solution contains 0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium (B1175870) molybdate.
-
Sample Preparation : Prepare various concentrations of this compound.
-
Reaction : Mix an aliquot of the sample solution with the reagent solution.
-
Incubation : Incubate the mixture in a boiling water bath at 95°C for 90 minutes.
-
Measurement : After cooling to room temperature, measure the absorbance of the green complex at 695 nm against a blank.
-
Quantification : The antioxidant capacity is expressed as equivalents of a standard antioxidant, such as butylated hydroxytoluene (BHT).[10]
Signaling Pathways and Indirect Mechanisms of Action
The seemingly contradictory effects of this compound may be explained by its indirect modulation of cellular signaling pathways that regulate both antioxidant and inflammatory responses.
Peroxisome Proliferator-Activated Receptors (PPARs)
This compound is known to be a ligand for PPARs, particularly PPARα and PPARγ.
-
PPARα Activation : Activation of PPARα can increase the expression of genes involved in fatty acid oxidation.[11][12] This may indirectly reduce the availability of fatty acids for peroxidation.
-
PPARγ Modulation : The effects on PPARγ are more complex. While some fatty acids are anti-inflammatory through PPARγ, 10,12-CLA has been shown to increase PPARγ phosphorylation, which may decrease its activity and lead to a pro-inflammatory state.[13]
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a key signaling cascade involved in cellular stress responses. 10,12-CLA has been shown to activate the MAPK pathway, which can lead to the phosphorylation and altered activity of transcription factors like PPARγ.[13] This activation can contribute to inflammatory responses.
The Nrf2-Antioxidant Response Element (ARE) Pathway
While this compound itself may not be a potent direct antioxidant, some of its oxidized metabolites have been shown to be strong activators of the Nrf2-ARE pathway.[14] The Nrf2-ARE pathway is a major cellular defense mechanism against oxidative stress, leading to the expression of numerous antioxidant and detoxifying enzymes. One such metabolite, 12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE), has been identified as a potent activator of ARE.[14] This suggests that the antioxidant effect of 10,12-CLA could be indirect and mediated by its metabolic byproducts.
Pro-inflammatory and Pro-oxidant Signaling
Conversely, 10,12-CLA can also induce pro-inflammatory responses, which are often associated with increased reactive oxygen species (ROS) production. It has been shown to induce mitochondrial ROS and adipocyte inflammation.[15] This pro-inflammatory activity may be mediated through the activation of stress kinases and the downregulation of genes involved in insulin (B600854) signaling.[13]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better illustrate the complex interplay of these pathways, the following diagrams are provided in Graphviz DOT language.
Caption: Experimental workflow for in vitro antioxidant assays.
Caption: Dual signaling roles of this compound.
Conclusion and Future Directions
The antioxidant potential of this compound is far from being a straightforward concept. The available evidence suggests that it is not a potent direct-acting antioxidant in the classical sense. Its biological effects on oxidative stress appear to be a complex interplay of indirect mechanisms, including the activation of the Nrf2-ARE pathway by its metabolites and the modulation of PPAR and MAPK signaling.
For researchers and drug development professionals, it is crucial to recognize the dual potential of this fatty acid. While it may offer some indirect antioxidant benefits, the risk of pro-inflammatory and pro-oxidant outcomes, particularly at higher concentrations, cannot be overlooked. Future research should focus on:
-
Metabolite Profiling : Identifying and characterizing the full spectrum of this compound metabolites and their specific biological activities.
-
Dose-Response Studies : Elucidating the concentration-dependent effects on different signaling pathways to determine potential therapeutic windows.
-
Context-Dependent Effects : Investigating how the baseline redox state of a cell or organism influences the response to this compound.
A deeper understanding of these aspects will be essential for harnessing any potential therapeutic benefits of this compound while mitigating its potential risks.
References
- 1. researchgate.net [researchgate.net]
- 2. Reinvestigation of the antioxidant properties of conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of Conjugated Linoleic Acid intake on oxidative stress parameters and antioxidant enzymes: A systematic review and meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conjugated Linoleic Acid Effects on Cancer, Obesity, and Atherosclerosis: A Review of Pre-Clinical and Human Trials with Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant activity of conjugated linoleic acid isomers, linoleic acid and its methyl ester determined by photoemission and DPPH techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 10,12-Conjugated linoleic acid supplementation improves HDL composition and function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bioscientistjournal.com [bioscientistjournal.com]
- 9. The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract [mdpi.com]
- 10. In vitro free radical scavenging and antioxidant properties of ethanol extract of Terminalia glaucescens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antiobesity Mechanisms of Action of Conjugated Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 10E,12Z-conjugated linoleic acid impairs adipocyte triglyceride storage by enhancing fatty acid oxidation, lipolysis, and mitochondrial reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
10,12-Octadecadienoic Acid: A Bioactive Lipid Compound - A Technical Guide
Introduction
10,12-Octadecadienoic acid is a positional and geometric isomer of linoleic acid, belonging to the class of conjugated linoleic acids (CLAs). This technical guide provides an in-depth overview of the bioactive properties of this compound, with a particular focus on its anti-cancer, anti-inflammatory, and metabolic-modulating effects. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in its mechanism of action.
Bioactive Properties of this compound
The biological activities of this compound are multifaceted, with significant implications for cellular processes ranging from apoptosis to lipid metabolism and inflammation.
Anti-Cancer Activity
The trans-10, cis-12 (t10,c12) isomer of octadecadienoic acid and its oxidized derivatives, such as 9-oxo-10,12-octadecadienoic acid, have demonstrated potent cytotoxic effects against various cancer cell lines. The primary mechanism of this anti-cancer activity is the induction of apoptosis.
Quantitative Data on Anti-Cancer Effects
The following tables summarize the cytotoxic and pro-apoptotic effects of this compound derivatives on cancer cells.
Table 1: Cytotoxicity of 9-oxo-10,12-Octadecadienoic Acid in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 25-50 | [1] |
| SiHa | Cervical Cancer | 25-50 | [1] |
| CasKi | Cervical Cancer | 25-50 | [1] |
| HRA | Ovarian Cancer | Not specified | [2] |
Table 2: Dose-Dependent Effects of 9-oxo-(10E,12E)-octadecadienoic acid on Apoptosis Markers in Human Ovarian Cancer (HRA) Cells
| Treatment Concentration | Change in Bax Expression | Change in Bcl-2 Expression | Caspase-3/7 Activity | Reference |
| Dose-dependent increase | Up-regulation | Down-regulation | Increased | [2] |
Modulation of Lipid Metabolism
This compound is a significant regulator of lipid metabolism, primarily through its interaction with Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.
Quantitative Data on Gene Expression in Lipid Metabolism
The trans-10, cis-12 isomer has been shown to alter the expression of genes involved in lipid transport and metabolism in human intestinal-like Caco-2 cells.[3]
Table 3: Effect of trans-10, cis-12-Octadecadienoic Acid on Gene Expression Related to Lipid Metabolism in Caco-2 Cells
| Gene | Function | Fold Change | Reference |
| APOA4 | Apolipoprotein A-IV | 6.98 | [3] |
| FABP6 | Fatty acid binding protein 6 | 2.94 | [3] |
| FABP1 | Fatty acid binding protein 1 | 2.04 | [3] |
| LDLR | Low density lipoprotein receptor | 1.72 | [3] |
| SCD1 | Stearoyl-CoA desaturase-1 | 2.14 | [3] |
| CPT1A | Carnitine palmitoyltransferase 1A | Increased | [3] |
Anti-Inflammatory Effects
The t10,c12-CLA isomer exhibits anti-inflammatory properties by modulating the expression of key inflammatory mediators.
Quantitative Data on Anti-Inflammatory Gene Expression
In endothelial cells, t10,c12-CLA has been shown to decrease the expression of pro-inflammatory genes.[4]
Table 4: Effect of trans-10, cis-12-Octadecadienoic Acid on Inflammatory Gene Expression in Endothelial Cells (at 10 µM)
| Gene | Function | Relative Expression Change | Reference |
| PPARα | Peroxisome Proliferator-Activated Receptor Alpha | Decreased | [4] |
| COX-2 | Cyclooxygenase-2 | Decreased | [4] |
| IL-6 | Interleukin-6 | Decreased | [4] |
Signaling Pathways
Induction of Apoptosis via the Mitochondrial Pathway
9-oxo-10,12-octadecadienoic acid induces apoptosis in cancer cells primarily through the intrinsic mitochondrial pathway.[2] This involves the regulation of Bcl-2 family proteins, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases.[2]
PPARα and PPARγ Activation
This compound and its derivatives can act as ligands for PPARα and PPARγ, transcription factors that are master regulators of lipid metabolism and inflammation.[5][6] Activation of these receptors leads to changes in the expression of target genes involved in fatty acid oxidation, adipogenesis, and inflammatory responses.[3][7]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability Assessment: MTT Assay
This protocol determines the effect of this compound on cell viability.
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and allow them to attach overnight.[8]
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well.[8][9]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[8]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan (B1609692) crystals.[8][10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the concentration of the compound.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect changes in the expression levels of pro- and anti-apoptotic proteins.
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane again and add a chemiluminescent substrate to visualize the protein bands using an imaging system.
-
Data Analysis: Perform densitometric analysis to quantify the protein expression levels relative to the loading control.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol measures changes in the mRNA expression of target genes.
-
RNA Extraction: Isolate total RNA from cells treated with this compound and control cells using a suitable method (e.g., TRIzol or a column-based kit).[8]
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[8]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers for the target genes (e.g., PPARγ, IL-6, COX-2) and a reference gene (e.g., GAPDH, ACTB).[8]
-
Thermal Cycling: Perform the qPCR in a real-time PCR thermal cycler.
-
Data Analysis: Analyze the amplification data using the comparative Cq (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the control group.[12]
PPAR Luciferase Reporter Gene Assay
This cell-based assay quantifies the ability of a compound to activate PPAR transcriptional activity.[2]
-
Cell Culture and Transfection: Co-transfect a suitable mammalian cell line (e.g., HEK293T) with an expression plasmid for the PPAR ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, a luciferase reporter plasmid with GAL4 upstream activating sequences, and a Renilla luciferase internal control plasmid.[2]
-
Compound Treatment: After 24 hours, treat the transfected cells with serial dilutions of this compound, a positive control (e.g., Rosiglitazone for PPARγ), and a vehicle control for another 24 hours.[2]
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[1]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation by comparing the normalized luciferase activity of the compound-treated cells to that of the vehicle-treated cells.
Conclusion
This compound and its derivatives are bioactive lipids with significant potential in the fields of oncology, metabolic diseases, and inflammation. Their ability to induce apoptosis in cancer cells and modulate key signaling pathways such as those involving PPARs highlights their promise as therapeutic leads. The experimental protocols and data presented in this technical guide provide a solid foundation for researchers to further investigate the mechanisms of action and potential applications of this intriguing class of fatty acids. Further studies are warranted to fully elucidate the structure-activity relationships of different isomers and to explore their efficacy in preclinical and clinical settings.
References
- 1. The Activation of PPARγ by (2Z,4E,6E)-2-methoxyocta-2,4,6-trienoic Acid Counteracts the Epithelial–Mesenchymal Transition Process in Skin Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The effect of trans-10, cis-12 conjugated linoleic acid on gene expression profiles related to lipid metabolism in human intestinal-like Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. stackscientific.nd.edu [stackscientific.nd.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. bu.edu [bu.edu]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 10,12-Octadecadienoic Acid for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 10,12-Octadecadienoic acid, a conjugated linoleic acid (CLA) isomer of significant research interest. The methodologies outlined below are based on established chemical syntheses, offering a robust framework for producing this compound for investigational purposes.
Introduction
This compound is a positional and geometric isomer of linoleic acid, characterized by conjugated double bonds at the 10th and 12th carbon positions. As a member of the CLA family, it has garnered attention for its diverse biological activities, including its role in lipid metabolism and potential as a modulator of various signaling pathways. This document details a synthetic route for the (Z,Z)-isomer of this compound and discusses its relevance in biomedical research.
Data Presentation
The following table summarizes the quantitative data for the synthesis of (Z,Z)-10,12-Octadecadienoic acid, providing a clear overview of the expected yields at each key stage of the process.
| Step No. | Reaction Step | Starting Material | Product | Reagents and Solvents | Yield (%) |
| 1 | Coupling Reaction | (Z)-1-bromohept-1-ene and protected undec-10-yne-1-ol | (Z)-1-(2'-tetrahydropyranyloxy)-octadeca-10-yn-12-ene | Tetrahydrofuran (B95107), n-butyllithium, CuCl | ~75% |
| 2 | Stereoselective Hydrogenation | (Z)-1-(2'-tetrahydropyranyloxy)-octadeca-10-yn-12-ene | (Z,Z)-1-(2'-tetrahydropyranyloxy)-octadeca-10,12-diene | Dicyclohexylborane (B74569), Hexane (B92381), Tetrahydrofuran, Acetic acid, Sodium hydroxide (B78521), Hydrogen peroxide | ~90% |
| 3 | Deprotection | (Z,Z)-1-(2'-tetrahydropyranyloxy)-octadeca-10,12-diene | (Z,Z)-octadeca-10,12-dienol | Methanol (B129727), p-toluenesulfonic acid | ~95% |
| 4 | Oxidation | (Z,Z)-octadeca-10,12-dienol | (Z,Z)-10,12-Octadecadienoic acid | Acetone (B3395972), Jones reagent (CrO₃ in H₂SO₄) | ~85% |
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of (Z,Z)-10,12-Octadecadienoic acid.
Protocol 1: Synthesis of (Z)-1-(2'-tetrahydropyranyloxy)-octadeca-10-yn-12-ene
-
Preparation of the Grignard Reagent: To a solution of (Z)-1-bromohept-1-ene in dry tetrahydrofuran (THF) at -78°C, add n-butyllithium (1.1 equivalents) dropwise. Stir the mixture for 1 hour at this temperature.
-
Coupling Reaction: In a separate flask, dissolve protected undec-10-yne-1-ol and a catalytic amount of copper(I) chloride in dry THF. Cool this solution to 0°C.
-
Add the prepared Grignard reagent to the solution from step 2 dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent.
Protocol 2: Stereoselective Hydrogenation to (Z,Z)-1-(2'-tetrahydropyranyloxy)-octadeca-10,12-diene
-
Preparation of Dicyclohexylborane: In a flame-dried flask under an inert atmosphere, dissolve cyclohexene (B86901) (2 equivalents) in dry hexane. Add borane-dimethyl sulfide (B99878) complex (1 equivalent) dropwise at 0°C. Stir the mixture at 0°C for 30 minutes, then at room temperature for 1 hour.
-
Hydrogenation: Dissolve the product from Protocol 1 in dry hexane and cool to 0°C. Add the freshly prepared dicyclohexylborane solution dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Add acetic acid and stir for another 1 hour.
-
To the reaction mixture, add 3M sodium hydroxide solution followed by the slow addition of 30% hydrogen peroxide at 0°C.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude product can be purified by flash chromatography if necessary.
Protocol 3: Deprotection to (Z,Z)-octadeca-10,12-dienol
-
Dissolve the product from Protocol 2 in methanol.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature for 4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the acid with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the product with ethyl acetate, wash with water, dry over anhydrous sodium sulfate, and concentrate.
Protocol 4: Oxidation to (Z,Z)-10,12-Octadecadienoic Acid
-
Dissolve the (Z,Z)-octadeca-10,12-dienol from Protocol 3 in acetone and cool the solution to 0°C in an ice bath.
-
Prepare Jones reagent by dissolving chromium trioxide in concentrated sulfuric acid and water.
-
Add the Jones reagent dropwise to the alcohol solution at 0°C until a persistent orange-brown color is observed.
-
Stir the reaction for 1 hour at 0°C.
-
Quench the reaction by adding isopropanol.
-
Add water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product, (Z,Z)-10,12-Octadecadienoic acid.
Signaling Pathways and Research Applications
This compound and its isomers are known to be biologically active and are subjects of research in various fields, including metabolism and inflammation.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
Several isomers of conjugated linoleic acid, including this compound, have been identified as potent ligands and activators of Peroxisome Proliferator-Activated Receptor alpha (PPARα)[1][2]. PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, particularly in fatty acid oxidation. Activation of PPARα by this compound can lead to the transcriptional regulation of genes involved in fatty acid uptake and beta-oxidation, thereby influencing cellular lipid homeostasis.[1] This interaction makes this compound a valuable tool for studying metabolic regulation and for the development of therapeutics targeting metabolic disorders.[3]
Diagram of the PPARα Signaling Pathway
Caption: PPARα signaling pathway activated by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, purification, and analysis of this compound for research purposes.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Conjugated linoleic acid is a potent naturally occurring ligand and activator of PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Conjugated Linoleic Acid and Brain Metabolism: A Possible Anti-Neuroinflammatory Role Mediated by PPARα Activation [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 10,12-Octadecadienoic Acid Production
Welcome to the technical support center for the synthesis and optimization of 10,12-Octadecadienoic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during production.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues that may arise during your experiments.
Q1: Why is the yield of my this compound synthesis unexpectedly low?
Low yield is a common issue that can stem from several factors related to your reaction conditions. To troubleshoot, consider the following:
-
Reaction Temperature: This is a critical parameter. The optimal temperature can vary significantly depending on the synthesis method. For instance, alkali isomerization of safflower oil has been optimized at 187.6°C, whereas other isomerization methods may require 150°C.[1] Conversely, some reactions, like the dehydration of castor oil, perform best at a much lower temperature of 50°C.[2][3] It's important to note that increasing the temperature does not always improve yield and can sometimes lead to a decrease in the desired isomer.[3]
-
Catalyst Concentration: The amount of catalyst used directly impacts the reaction's outcome. An insufficient quantity may result in an incomplete reaction and low conversion of the starting material.[3] Conversely, an excess of catalyst might promote unwanted side reactions, also reducing the yield of the target product.[3] Studies have shown that both temperature and catalyst amount are the most significant factors affecting yield in certain isomerization processes.
-
Reaction Time: The duration of the reaction must be carefully optimized. A reaction time that is too short will lead to incomplete conversion.[3] However, extending the time excessively can cause product degradation or isomerization into undesired species.[3] While some studies report that reaction time has a negligible impact compared to temperature and catalyst amount, others have identified optimal durations, such as 140 minutes or 2.12 hours for specific isomerization protocols.[1]
Q2: My final product is a complex mixture of isomers. How can I improve the selectivity for this compound?
The formation of multiple positional and geometric isomers is a frequent challenge in conjugated linoleic acid (CLA) synthesis.[3][4] To enhance the selectivity for the specific 10,12-isomer, consider these strategies:
-
Choice of Catalyst and Reagents: The catalyst selection is crucial for directing the reaction towards the desired isomer. For chemical synthesis, the choice of base or specific catalytic agents can offer high positional and stereospecificity.[3]
-
Enzymatic Synthesis: Employing enzymes, such as lipoxygenases or specific bacterial linoleate (B1235992) isomerases, can provide excellent stereoselectivity.[3][5][6] For example, certain strains of Lactobacillus are known to produce specific CLA isomers through multi-step enzymatic conversions.[6]
-
Strict Control of Reaction Conditions: Maintaining tight control over reaction parameters, especially temperature and time, is essential to minimize the formation of unwanted isomers.[3]
Q3: I'm having difficulty purifying the final product. What are the most effective purification methods?
Effective purification is critical for isolating the desired this compound isomer and achieving high purity. The following techniques are commonly used:
-
Low-Temperature Crystallization: This method leverages the different melting points and solubilities of various fatty acid isomers at low temperatures to achieve separation. It has been successfully applied to purify specific cis-9,trans-11 and trans-10,cis-12 CLA isomers from a mixed solution.[1][3]
-
Urea-Inclusion Crystallization (Urea Adduction): This is a highly effective technique for separating polyunsaturated fatty acids (PUFAs) from saturated and monounsaturated fatty acids.[2][3] Urea (B33335) forms crystalline complexes with straight-chain saturated and monounsaturated fatty acids, which precipitate out of the solution, leaving the desired PUFAs, including conjugated isomers, in the filtrate.[1][3]
-
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, reversed-phase and argentation HPLC are powerful analytical and preparative techniques capable of separating closely related isomers.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
The most common methods include:
-
Alkali Isomerization: This involves treating oils rich in linoleic acid, such as safflower or soybean oil, with a base like potassium hydroxide (B78521) (KOH) at high temperatures.[1]
-
Enzymatic Conversion: Biocatalytic methods use enzymes like linoleate isomerase from various bacteria (e.g., Lactobacillus acidophilus, Lactobacillus plantarum) to convert linoleic acid into conjugated isomers.[5][6][7] This approach often occurs under milder conditions (e.g., lower temperature and neutral pH).[5]
-
Multi-step Organic Synthesis: More complex, targeted syntheses can be performed to create specific isomers, such as the (Z,Z)-octadeca-10,12-dienoic acid, through steps like coupling reactions followed by stereoselective hydrogenation.[4][8][9]
Q2: What is the mechanism of formation in bacterial systems?
In certain bacteria like Lactobacillus acidophilus, the production of conjugated linoleic acid from linoleic acid is a multi-step process. It can proceed through a hydrated intermediate. For instance, linoleic acid is first converted to 10-hydroxy-cis-12-octadecaenoic acid, which is then transformed into the final conjugated dienoic acid.[7][10][11] The specific enzyme system responsible for this conversion is often induced by the presence of linoleic acid in the growth medium.[7][11]
Q3: How are the products typically analyzed and identified?
After synthesis, the resulting fatty acids are typically converted to their fatty acid methyl esters (FAMEs) for analysis. The primary analytical technique is Gas Chromatography (GC) equipped with a polar capillary column, which allows for the separation of different CLA isomers.[10] For definitive identification, GC is often coupled with Mass Spectrometry (GC-MS).[10]
Data Presentation: Optimized Reaction Conditions
The tables below summarize quantitative data from various studies to guide the optimization of your experiments.
Table 1: Alkali-Catalyzed Isomerization Conditions
| Parameter | Safflower Oil | Soybean Oil[1] | Castor Oil (Dehydration)[2][3] |
|---|---|---|---|
| Starting Material | Safflower Oil | Soybean Oil | Castor Oil |
| Catalyst | Potassium Hydroxide (KOH) | Not specified | Potassium Hydroxide (KOH) |
| Temperature | 187.6 °C | 150 °C | 50 °C |
| Reaction Time | 2.12 hours | 140 minutes | 5.25 hours |
| Key Outcome | 72% total CLA, 84% yield | Optimal for c-9,t-11 and t-10,c-12 isomers | Maximum yield of 9c,11t-18:2 (53.93%) |
Table 2: Enzymatic Isomerization Conditions
| Parameter | Immobilized PAI on Resin[5] | Lactobacillus acidophilus[7][11] |
|---|---|---|
| Enzyme/Organism | Propionibacterium acnes linoleate isomerase (PAI) | Washed cells of Lactobacillus acidophilus |
| Substrate | Sunflower Oil (Linoleic Acid) | Linoleic Acid (5 mg/ml) |
| Temperature | 35 °C | 37 °C |
| Reaction Time | 36 hours | 4 days |
| pH | 7.0 | Not specified (microaerobic conditions) |
| Key Outcome | 90.5% conversion of linoleic acid to CLA | >95% transformation of linoleic acid |
Experimental Protocols
Protocol 1: Alkali Isomerization of Linoleic Acid from Safflower Oil
This protocol is based on the optimization study for CLA production via alkali isomerization.
-
Preparation: In a suitable reaction vessel, add safflower oil (containing ~71% linoleic acid).
-
Catalyst Addition: Add potassium hydroxide (KOH) as the catalyst. The optimal amount reported is 48.7 g for a specific batch size, which should be scaled accordingly.
-
Reaction: Heat the mixture to the optimal temperature of 187.6°C.
-
Incubation: Maintain the temperature and stir the reaction for 2.12 hours.
-
Work-up: After the reaction is complete, cool the mixture. Quench the reaction by adding distilled water.
-
Extraction: Acidify the mixture with a strong acid (e.g., HCl) and extract the fatty acids using an organic solvent like hexane.
-
Purification: Wash the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude CLA mixture. Further purification can be performed using methods like low-temperature crystallization.
Protocol 2: Purification of this compound using Urea Adduction
This protocol describes a general method for enriching polyunsaturated fatty acids.[1][3]
-
Urea Solution Preparation: Prepare a saturated solution of urea in an alcohol, such as methanol (B129727) or ethanol (B145695) (e.g., 96:4 ethanol:urea).
-
Mixing: Mix the crude fatty acid sample with the ethanolic urea solution (e.g., at a 1:4 volume ratio of fatty acid to urea solution).
-
Dissolution: Gently heat the mixture to approximately 60-70°C and stir until a clear, homogeneous solution is formed.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool to a lower temperature (e.g., 4°C or -20°C) to facilitate the precipitation of the urea-fatty acid adducts. Saturated and monounsaturated fatty acids will be complexed with urea and crystallize out.
-
Separation: Filter the cold mixture using a Buchner funnel to separate the crystalline adducts from the filtrate. The filtrate is now enriched with the desired polyunsaturated conjugated fatty acids.
-
Recovery: Recover the enriched fatty acids from the filtrate by removing the solvent (ethanol) via rotary evaporation.
Visualizations
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
Caption: A general experimental workflow for the synthesis and purification of this compound.
Caption: Simplified pathway for bacterial production of conjugated linoleic acid via a hydroxy intermediate.
References
- 1. Optimization of production of conjugated linoleic acid from soybean oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of conjugated linoleic acid by the linoleate isomerase complex in food-derived lactobacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Czech Journal of Food Sciences: Synthesis of (Z,Z)-octadeca-10,12-dienoic acid [cjfs.agriculturejournals.cz]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. journals.asm.org [journals.asm.org]
Technical Support Center: Challenges in Separating 10,12-Octadecadienoic Acid Isomers by HPLC
Welcome to the technical support center for the chromatographic separation of 10,12-Octadecadienoic acid and its isomers. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of this compound isomers so challenging?
A2: The isomers of this compound, which are types of conjugated linoleic acid (CLA), possess the same molecular weight and very similar chemical properties. This makes their separation by standard chromatographic techniques, such as conventional reversed-phase HPLC with C18 columns, particularly difficult.[1] The subtle differences in their molecular shapes and the polarity of their double bonds are the key to achieving resolution.[1]
Q2: What is the most effective HPLC technique for separating the geometric and positional isomers of this compound?
A1: For the detailed separation of both geometric (cis/trans) and positional isomers of this compound, silver-ion high-performance liquid chromatography (Ag+-HPLC) is the most powerful and effective technique.[2][3][4] The silver ions impregnated on the stationary phase interact with the π-electrons of the double bonds in the fatty acids, allowing for separation based on the number, geometry, and position of these bonds.[5] While reversed-phase HPLC (RP-HPLC) can be used for general quantification, it often fails to provide adequate resolution for complex isomer mixtures.[2]
Q3: Do I need to derivatize my this compound samples before HPLC analysis?
A3: For HPLC analysis, derivatization is not always necessary when analyzing free fatty acids.[1] However, converting the fatty acids to their fatty acid methyl esters (FAMEs) is a common practice, especially for Ag+-HPLC.[2][3] Additionally, creating derivatives like phenacyl esters can significantly enhance UV detection.[1]
Q4: What are the recommended detection methods for these isomers?
A4: Due to the conjugated diene system in this compound, UV detection is highly effective, typically around 234 nm.[2][5][6][7][8] If the fatty acids are derivatized with a UV-absorbing group, this can further enhance sensitivity.[1] For underivatized fatty acids, Evaporative Light Scattering Detection (ELSD) is a suitable alternative.[1] Mass Spectrometry (MS) coupled with HPLC can provide both quantification and valuable structural information.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during the HPLC separation of this compound isomers.
Issue 1: Poor or No Resolution of Isomer Peaks
Q: My chromatogram shows a single broad peak, or my isomer peaks are co-eluting. How can I improve the separation?
A: Co-elution is a frequent challenge when separating fatty acid isomers. Here are several strategies to improve resolution:
-
Optimize Column Chemistry:
-
Standard C18 Columns: These often provide insufficient selectivity for geometric isomers.[1]
-
Silver-Ion (Ag+-HPLC) Columns: This is the recommended approach for separating both positional and geometric isomers. The interaction with silver ions provides excellent selectivity.[1][2]
-
Phenyl-Based Columns: These can offer an alternative selectivity that may improve the separation of certain isomers.[1]
-
Chiral Columns: If you need to separate enantiomers, a chiral stationary phase is necessary.
-
-
Adjust the Mobile Phase:
-
For Ag+-HPLC: A mobile phase of hexane (B92381) with a small amount of a polar modifier like acetonitrile (B52724) (e.g., 99.9:0.1 v/v) is commonly used.[9] The concentration of the polar modifier is critical and may require fine-tuning.
-
For RP-HPLC: A typical mobile phase consists of acetonitrile, water, and an acid like acetic acid (e.g., 70:30:0.12 v/v/v).[5] Modifying the solvent ratios or using a different organic modifier (e.g., methanol) can alter selectivity.
-
For NP-HPLC: A mobile phase of n-hexane, isopropanol, and acetic acid (e.g., 98.3:1.6:0.1 v/v/v) can be effective.[6][7]
-
Gradient Elution: Employing a shallow gradient can often improve the separation of closely eluting peaks.
-
-
Optimize Temperature:
-
Lowering the column temperature can sometimes enhance resolution in Ag+-HPLC.
-
For RP-HPLC, increasing the temperature can improve efficiency and may alter selectivity.
-
-
Reduce Flow Rate: A lower flow rate increases the interaction time of the analytes with the stationary phase, which can lead to better resolution, albeit with longer run times.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are tailing or fronting, leading to inaccurate integration. What could be the cause and how do I fix it?
A: Poor peak shape can be caused by a variety of factors. Here's a systematic approach to troubleshooting:
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and re-injecting.
-
Ensure Sample Solvent Compatibility: Whenever possible, dissolve your sample in the initial mobile phase. If your sample is dissolved in a stronger solvent than the mobile phase, it can cause peak distortion.
-
Address Secondary Interactions (Peak Tailing):
-
Acidic Silanols: Residual silanol (B1196071) groups on silica-based columns can interact with the carboxyl group of the fatty acids, causing tailing. Adding a small amount of a competing acid (e.g., acetic acid or formic acid) to the mobile phase can mitigate this effect.
-
Metal Contamination: Ensure high-purity solvents and reagents to avoid metal contamination that can lead to active sites on the column.
-
-
Evaluate Column Health: A degraded column can lead to poor peak shape. If the column has been used extensively or subjected to harsh conditions, it may need to be replaced.
Issue 3: Inconsistent Retention Times
Q: The retention times of my isomers are shifting between runs. What is causing this instability?
A: Fluctuating retention times can compromise the reliability of your analysis. Consider the following:
-
Mobile Phase Preparation:
-
In Ag+-HPLC using hexane and acetonitrile, the partial solubility of acetonitrile can cause the mobile phase composition to change over time, leading to retention time drift.[9] Preparing fresh mobile phase daily and keeping it well-mixed is crucial. Adding a small amount of a co-solvent like diethyl ether can sometimes improve stability.[9]
-
For buffered mobile phases in RP-HPLC, ensure accurate pH measurement and consistent preparation.
-
-
Temperature Fluctuations: Use a column oven to maintain a constant and stable temperature. Even minor changes in ambient temperature can affect retention times.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections, especially when using a new mobile phase or after a gradient run.
-
System Leaks: Check for any leaks in the HPLC system, as this can cause pressure and flow rate fluctuations, leading to unstable retention times.
Quantitative Data Summary
The following tables provide a summary of typical HPLC conditions for the separation of this compound and related isomers.
Table 1: Silver-Ion HPLC (Ag+-HPLC) Parameters
| Parameter | Condition | Reference |
| Column | ChromSpher 5 µm Lipids (250 x 4.6 mm) | [2][8] |
| Mobile Phase | n-Hexane with 0.1% acetonitrile | [2][9] |
| n-Hexane/acetic acid/acetonitrile (98.4:1.6:0.0125 v/v/v) | [8] | |
| Flow Rate | 1.0 mL/min | [2][8] |
| Temperature | 25°C | [2][8] |
| Detection | UV at 234 nm | [2][8] |
| Sample Form | Fatty Acid Methyl Esters (FAMEs) or Free Fatty Acids | [2][8] |
Table 2: Reversed-Phase HPLC (RP-HPLC) Parameters
| Parameter | Condition | Reference |
| Column | C18 (e.g., Inertsil 5 ODS-2, 150 x 4.6 mm, 5 µm) | [5] |
| Mobile Phase | Acetonitrile/water/acetic acid (70:30:0.12, v/v/v) | [5] |
| Flow Rate | 1.5 mL/min | [5] |
| Temperature | Ambient | [5] |
| Detection | UV/DAD at 234 nm | [5] |
| Sample Form | Free Fatty Acids | [5] |
Table 3: Normal-Phase HPLC (NP-HPLC) Parameters for Related Hydroxy-Octadecadienoic Acids
| Parameter | Condition | Reference |
| Column | Silica (e.g., Absolute SiO2, 250 mm x 4.6 mm, 5 µm) | [6][7] |
| Mobile Phase | n-hexane/isopropanol/acetic acid (98.3:1.6:0.1, v/v/v) | [6][7] |
| Flow Rate | 1.0 mL/min | [7] |
| Temperature | Ambient | [7] |
| Detection | Photodiode Array (PDA) at 234 nm | [6][7] |
| Sample Form | Free Fatty Acids | [6] |
Experimental Protocols
Protocol 1: Sample Preparation - Methyl Esterification for Ag+-HPLC
This protocol describes the conversion of this compound to its fatty acid methyl ester (FAME) for analysis by Ag+-HPLC.
-
Dissolution: Dissolve up to 50 mg of the lipid sample in 1 mL of dry toluene (B28343) in a screw-cap test tube.
-
Methylation: Add 2 mL of 0.5 M sodium methoxide (B1231860) in anhydrous methanol.
-
Incubation: Tightly cap the tube and heat the mixture at 50°C for 10 minutes.
-
Neutralization: Cool the tube to room temperature and neutralize the reaction by adding 0.1 mL of glacial acetic acid.
-
Extraction: Add 5 mL of water and extract the FAMEs twice with 5 mL of hexane. Use a pipette to carefully separate the upper hexane layer.
-
Drying and Reconstitution: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen. Redissolve the FAMEs in the HPLC mobile phase for injection.
Protocol 2: Silver-Ion HPLC (Ag+-HPLC) for Isomer Separation
This method is designed for the detailed separation of geometric and positional isomers of this compound as FAMEs.
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: ChromSpher 5 µm Lipids, 250 x 4.6 mm (or an equivalent Ag+-HPLC column).
-
Mobile Phase: n-Hexane with 0.1% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 234 nm.
-
Injection Volume: 10 µL.
-
Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject the prepared FAME sample. c. Identify the isomers based on their retention times relative to known standards. The general elution order is trans,trans isomers, followed by cis,trans/trans,cis isomers, and finally cis,cis isomers.[5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aocs.org [aocs.org]
- 4. Silver-ion high-performance liquid chromatographic separation and identification of conjugated linoleic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Improved identification of conjugated linoleic acid isomers using silver-ion HPLC separations - PubMed [pubmed.ncbi.nlm.nih.gov]
improving stability of 10,12-Octadecadienoic acid in solutions
Welcome to the Technical Support Center for 10,12-Octadecadienoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solutions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability in solution a concern?
This compound is a conjugated linoleic acid (CLA), a type of polyunsaturated fatty acid (PUFA). Its structure, containing conjugated double bonds, makes it highly susceptible to oxidation. This degradation can lead to the formation of various oxidation products, altering its biological activity and compromising the accuracy and reproducibility of experimental results.
Q2: What are the primary factors that lead to the degradation of this compound in solution?
The main driver of degradation is autoxidation, a free-radical chain reaction involving molecular oxygen. This process is significantly accelerated by:
-
Exposure to Oxygen: The presence of oxygen is a prerequisite for autoxidation.
-
Elevated Temperatures: Higher temperatures increase the rate of oxidative reactions.
-
Exposure to Light: UV and visible light can initiate the free-radical chain reaction.
-
Presence of Metal Ions: Transition metals like iron and copper can catalyze the formation of free radicals, accelerating degradation.
Q3: How can I minimize the degradation of this compound in my experimental solutions?
To enhance stability, it is crucial to mitigate exposure to the factors mentioned above. Key strategies include:
-
Use of Antioxidants: Incorporating antioxidants can effectively inhibit the autoxidation process.
-
Proper Storage: Solutions should be stored at low temperatures, protected from light, and under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: The choice of solvent can influence stability. While data for this compound is limited, for general PUFAs, aprotic solvents like DMSO may offer different stability profiles compared to protic solvents like ethanol. It is advisable to prepare fresh solutions before use.
Q4: Which antioxidants are recommended for stabilizing this compound solutions?
Synthetic phenolic antioxidants are commonly used. Butylated hydroxytoluene (BHT) is an effective option for preventing oxidation.[1][2][3][4][5][6] Natural antioxidants, such as green tea catechins, have also been shown to be effective.[1]
Q5: How does the isomeric form of this compound affect its stability?
Conjugated linoleic acids with cis,cis double bonds are the most unstable and prone to oxidation. Isomers with cis,trans configurations are more stable, while those with trans,trans double bonds are the most stable.[1]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
-
Symptom: Inconsistent or unexpected experimental results; noticeable change in the appearance or smell of the solution.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Oxygen Exposure | Prepare and handle solutions under an inert gas (nitrogen or argon). Use degassed solvents. Store solutions in tightly sealed vials with minimal headspace. |
| High Storage Temperature | Store stock solutions and working solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Light Exposure | Store solutions in amber vials or wrap containers in aluminum foil to protect from light. |
| Metal Ion Contamination | Use high-purity solvents and reagents. If metal ion contamination is suspected, consider adding a chelating agent like EDTA to your buffer. |
| Absence of Antioxidants | Add an appropriate antioxidant, such as BHT (Butylated Hydroxytoluene) at a concentration of 0.01-0.1%, to the solution during preparation. |
Issue 2: Inconsistent Results in Stability Assays (e.g., HPLC, Peroxide Value)
-
Symptom: High variability between replicate measurements of stability.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize the entire experimental workflow. Ensure all samples are treated identically regarding exposure to light, air, and temperature fluctuations. |
| Reagent Instability | Prepare fresh reagents for each assay, especially for colorimetric assays where reagent degradation can affect results. |
| Pipetting Errors | Ensure pipettes are properly calibrated and use proper pipetting techniques to minimize volume errors. |
| Interfering Substances | Run appropriate controls and blanks to account for potential interference from other components in the solution matrix. |
Quantitative Data on Stability
The stability of this compound is highly dependent on experimental conditions. The following table summarizes the expected degradation based on available data for conjugated linoleic acids (CLA), which serve as a close proxy.
| Condition | Parameter | Observation | Citation |
| Temperature | Degradation in Air at 50°C | >80% degradation within 110 hours | [1] |
| Isomer Configuration | Relative Stability | trans,trans > cis,trans > cis,cis | [1] |
| Storage Temperature | Nanostructured Lipid Carrier | Stable at 4°C and 22°C for 40 days | [7] |
| Storage in Oleogel | Peroxide Value (PV) at 25°C | PV remained below 10 meq O₂/kg for 120 days | [8] |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This method can be used to quantify the remaining this compound and detect the formation of degradation products over time.
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is commonly used.
-
Detection: UV detection at 234 nm, which is the characteristic absorbance for conjugated dienes.
-
Sample Preparation: Dilute an aliquot of the this compound solution in the mobile phase to an appropriate concentration.
-
Analysis: Inject the sample and monitor the peak area of this compound over time. A decrease in the peak area indicates degradation. New peaks appearing in the chromatogram may correspond to oxidation products.
Protocol 2: Peroxide Value (PV) Determination
This titrimetric method measures the concentration of peroxides and hydroperoxides, which are primary oxidation products.
-
Reagents:
-
Acetic acid-chloroform solution (3:2, v/v)
-
Saturated potassium iodide (KI) solution
-
0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
1% Starch indicator solution
-
-
Procedure:
-
Dissolve a known amount of the this compound solution in the acetic acid-chloroform solvent.
-
Add saturated KI solution. The iodide is oxidized to iodine by the peroxides present.
-
Titrate the liberated iodine with a standardized sodium thiosulfate solution until the yellow color almost disappears.
-
Add the starch indicator, which will turn the solution blue.
-
Continue the titration until the blue color disappears.
-
The peroxide value is calculated based on the volume of sodium thiosulfate solution used.
-
Protocol 3: GC-MS Analysis of Degradation Products
This method is used to identify the volatile and non-volatile degradation products of this compound.
-
Derivatization: Fatty acids are often derivatized to their more volatile methyl esters (FAMEs) prior to GC-MS analysis. This can be achieved by reacting the sample with a methylating agent like BF₃-methanol.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A polar capillary column is typically used for the separation of fatty acid methyl esters.
-
Analysis: The separated compounds are fragmented in the mass spectrometer, and the resulting mass spectra are compared to spectral libraries (e.g., NIST) for identification of degradation products such as aldehydes, ketones, and shorter-chain fatty acids.
Visualizations
Below are diagrams illustrating key concepts related to the stability of this compound.
References
- 1. Oxidative stability of conjugated linoleic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atamankimya.com [atamankimya.com]
- 3. BHT ANTIOXIDANT (BUTYLATED HYDROXYTOLUENE) - Ataman Kimya [atamanchemicals.com]
- 4. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conjugated linoleic acid loaded nanostructured lipid carrier as a potential antioxidant nanocarrier for food applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Conjugated Linoleic Acid on Oleogel Structure and Oxidative Stability [openchemicalengineeringjournal.com]
Technical Support Center: Storage and Handling of 10,12-Octadecadienoic Acid
This guide is intended for researchers, scientists, and drug development professionals to provide robust troubleshooting and best practices for preventing the oxidation of 10,12-Octadecadienoic acid during storage.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to oxidation?
A1: this compound is a conjugated linoleic acid (CLA), which is a type of polyunsaturated fatty acid (PUFA).[1][2] Its chemical structure contains conjugated double bonds, which are highly susceptible to oxidation. This process, known as lipid peroxidation, is a self-catalyzing free-radical chain reaction that is accelerated by exposure to oxygen, heat, light, and the presence of metal ions.[3][4][5] This degradation can alter the molecule's biological activity and compromise the validity of experimental results.[6]
Q2: What are the primary signs that my this compound sample has oxidized?
A2: While physical changes like a noticeable change in color or odor may occur, these are not reliable indicators on their own.[7] The most definitive signs of oxidation are detected through analytical methods. Oxidation leads to the formation of primary products like hydroperoxides, which can be quantified using a Peroxide Value (PV) assay.[7] These primary products decompose into secondary products like aldehydes and ketones.[6][7] Analytical techniques are the gold standard for confirmation:
-
UV/VIS Spectroscopy: Can detect the formation of conjugated dienes, a hallmark of lipid peroxidation.[7]
-
Mass Spectrometry (GC-MS or LC-MS): Can identify specific oxidation products such as hydroperoxides (HPODEs), hydroxy-octadecadienoic acids (HODEs), and oxo-octadecadienoic acids (oxoODEs).[7][8]
-
Peroxide Value (PV) and p-Anisidine Value (p-AV) Assays: These are common methods to quantify primary and secondary oxidation products, respectively.[5][7]
Q3: What is the optimal method for long-term storage of this compound?
A3: For maximum stability, this compound should be stored dissolved in a high-purity organic solvent (e.g., ethanol) at -20°C or, ideally, at -80°C.[7] The solution should be stored in small-volume glass vials with Teflon-lined caps, blanketed with an inert gas like nitrogen or argon to displace oxygen, and protected from light.[7][9] Aliquotting the solution prevents repeated freeze-thaw cycles and minimizes exposure of the entire stock to air.[7]
Q4: Is it necessary to add an antioxidant to my solution? If so, which one is recommended?
A4: For enhanced protection against oxidation, especially for long-term storage or if the sample will be handled frequently, adding an antioxidant is highly recommended.[5] The choice depends on your specific application and downstream analysis. Synthetic antioxidants like Butylated Hydroxytoluene (BHT) and tert-Butylhydroquinone (TBHQ) are highly effective.[10][11][12] Natural antioxidants like tocopherols (B72186) (Vitamin E) can also be used, but care must be taken as they can exhibit pro-oxidant activity at higher concentrations.[6][13]
Q5: Can I store this compound as a dry powder?
A5: Storing polyunsaturated fatty acids like this compound as a dry powder is not recommended.[7] These compounds can be hygroscopic, meaning they can absorb moisture from the air, which can accelerate degradation through hydrolysis and oxidation.[7] It is significantly more stable when dissolved in a suitable organic solvent.[7]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (short-term) or -80°C (long-term) | Significantly slows the rate of chemical degradation and oxidation.[7] |
| Physical Form | Dissolved in a high-purity organic solvent (e.g., ethanol) | Prevents issues with hygroscopicity and instability associated with dry powders.[7] |
| Atmosphere | Under an inert gas (Nitrogen or Argon) | Displaces oxygen, a critical component for the lipid peroxidation chain reaction.[9][14][15] |
| Container | Amber glass vials with Teflon-lined caps | Protects from light and prevents leaching of impurities from plastic containers.[7][16] |
| Handling | Prepare and store in small aliquots | Minimizes exposure of the main stock to air and avoids repeated freeze-thaw cycles.[7] |
| Additives | Consider adding an antioxidant (e.g., BHT, TBHQ) | Inhibits the free-radical chain reaction of autoxidation.[5][10] |
Table 2: Common Antioxidants for PUFA Stabilization
| Antioxidant | Typical Concentration Range | Application Notes |
| Butylated Hydroxytoluene (BHT) | 100 - 200 ppm | A common and effective synthetic antioxidant for organic solutions.[11] |
| tert-Butylhydroquinone (TBHQ) | 50 - 200 ppm | A highly powerful antioxidant, shown to be very effective in suppressing PUFA oxidation.[10] |
| Tocopherols (Vitamin E) | 200 - 1000 ppm | Natural antioxidant; effectiveness can vary. May act as a pro-oxidant at high doses.[6][7] |
Troubleshooting Guides
Issue: I suspect my this compound sample has oxidized, leading to inconsistent results.
Solution:
-
Cease Use: Immediately stop using the suspected stock solution in critical experiments to avoid generating unreliable data.
-
Analytical Confirmation: The most reliable way to confirm oxidation is through analytical testing.
-
Peroxide Value (PV) Assay: A straightforward method to quantify hydroperoxides. A significant increase compared to a fresh sample or manufacturer's specifications indicates oxidation.[7] See Protocol 2 for a general procedure.
-
UV/VIS Spectroscopy: Scan the sample for an absorbance peak characteristic of conjugated dienes.
-
LC-MS/MS: If available, this technique can provide definitive identification of specific oxidative byproducts.[8]
-
-
Review Storage Protocol: If oxidation is confirmed, thoroughly review your storage and handling procedures against the recommendations in Table 1. Discard the oxidized stock and prepare a fresh solution, strictly adhering to best practices.
Caption: A logical workflow for troubleshooting suspected sample oxidation.
Experimental Protocols
Protocol 1: Recommended Protocol for Preparing and Storing this compound
-
Solvent Preparation: Select a high-purity, anhydrous organic solvent in which the fatty acid is soluble (e.g., ethanol).
-
Dissolution: In a clean amber glass vial, dissolve the this compound in the chosen solvent to the desired stock concentration. If necessary, add a suitable antioxidant (see Table 2) at this stage.
-
Inert Gas Purge: Direct a gentle stream of an inert gas (e.g., nitrogen or argon) into the headspace of the vial for 15-30 seconds to displace all oxygen.[9]
-
Sealing: Immediately and tightly seal the vial with a Teflon-lined cap to ensure an airtight closure.
-
Aliquoting: If the stock solution will be used multiple times, dispense it into several smaller, single-use volume vials. Repeat the inert gas purge and sealing steps for each aliquot. This crucial step prevents contamination and degradation of the entire stock.[7]
-
Storage: Label all vials clearly with the compound name, concentration, solvent, date, and presence of any antioxidant. Store upright in a freezer at -80°C, protected from light.
Protocol 2: General Peroxide Value (PV) Assay by Titration
This protocol provides a general guideline for determining the peroxide value, a measure of primary oxidation products.
-
Sample Preparation: Accurately weigh a known amount of the this compound sample (or an oil containing it) into an Erlenmeyer flask.
-
Solvent Addition: Add a 3:2 (v/v) mixture of glacial acetic acid and a suitable organic solvent like chloroform (B151607) to completely dissolve the sample.[7]
-
Potassium Iodide Addition: Add a small volume of a saturated potassium iodide (KI) solution. Peroxides in the sample will oxidize the iodide (I⁻) to iodine (I₂).
-
Incubation: Gently swirl the flask and allow it to stand in complete darkness for approximately 5-10 minutes for the reaction to proceed.
-
Titration Setup: Add distilled water to the flask, followed by a few drops of a 1% starch indicator solution. In the presence of iodine, the solution will turn a deep blue-black.
-
Titration: Titrate the solution with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, swirling continuously, until the blue-black color completely disappears. The volume of titrant used is recorded.
-
Calculation: The peroxide value (in milliequivalents of active oxygen per kg of sample) is calculated based on the volume and concentration of the sodium thiosulfate solution used and the initial weight of the sample.
Mandatory Visualization
Caption: The three stages of lipid peroxidation: initiation, propagation, and termination.
References
- 1. dietarysupplements.alfa-chemistry.com [dietarysupplements.alfa-chemistry.com]
- 2. extension.psu.edu [extension.psu.edu]
- 3. Effect of antioxidants on polyunsaturated fatty acids - review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avantiresearch.com [avantiresearch.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Oxidative stability of conjugated linoleic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Efficacy of exogenous natural antioxidants in stability of polyunsaturated oils under frying temperature - ProQuest [proquest.com]
- 14. What Are The Benefits Of Using An Inert Gas To Prevent Oxidation? Protect Materials And Boost Quality - Kintek Solution [kindle-tech.com]
- 15. How Do Inert Gases Prevent Oxidation? A Simple Guide To Creating Protective Atmospheres - Kintek Solution [kindle-tech.com]
- 16. How should n - Octadecanoic acid be stored to maintain its stability? - Blog [chemgulf.com]
troubleshooting inconsistent results in 10,12-Octadecadienoic acid assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10,12-Octadecadienoic acid and related conjugated linoleic acid (CLA) isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound assay results are inconsistent. What are the common causes?
Inconsistent results in assays involving this compound and other conjugated linoleic acids (CLAs) are common and can stem from several factors throughout the experimental workflow. Key areas to investigate include:
-
Analyte Stability: CLAs are susceptible to oxidation and isomerization when exposed to light, heat, or acidic conditions. This can lead to degradation of the target analyte and the formation of interfering byproducts.
-
Sample Preparation Artifacts: The analytical process itself, especially during derivatization for Gas Chromatography (GC), can induce isomerization. Acid-catalyzed methylation, for instance, is known to cause shifts in the double bonds of conjugated fatty acids.
-
Isomer Complexity: this compound is one of many positional and geometric isomers of CLA. These isomers often possess very similar physicochemical properties, making their separation and individual quantification challenging. Commercial CLA preparations can contain a mixture of isomers, including 9-cis,11-trans- and 10-trans,12-cis-octadecadienoic acids.
-
Matrix Effects: When analyzing biological samples such as plasma or tissues, other components within the sample can interfere with the analysis. These matrix effects can suppress or enhance the analyte's signal in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), leading to inaccurate quantification.
-
Inconsistent Sample Handling: Variability in how samples are processed, including differences in exposure to light, temperature, and air, can introduce significant errors.
-
Reagent Instability: Some reagents used in stability and quantification assays can degrade over time, leading to inconsistent results.
Q2: I am observing low recovery of my analyte. What steps can I take to improve it?
Low analyte recovery is a frequent issue. Here are some troubleshooting steps to address this problem:
-
Optimize Extraction: Ensure the chosen extraction solvent and procedure are efficient for your sample matrix. For tissue samples, complete homogenization is critical. In liquid-liquid extractions, ensure proper phase separation.
-
Prevent Analyte Degradation: Protect samples from light and heat throughout the extraction and analysis process. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation. For long-term storage, keep samples at -80°C.
-
Ensure Complete Derivatization (for GC analysis): If you are converting fatty acids to fatty acid methyl esters (FAMEs) for GC analysis, optimize the reaction time, temperature, and reagent concentrations to ensure the reaction goes to completion. Incomplete derivatization can result in multiple peaks and inaccurate quantification.
Q3: My gas chromatography-mass spectrometry (GC-MS) analysis shows multiple or unexpected peaks. How can I troubleshoot this?
The appearance of unexpected peaks in your GC-MS chromatogram can be due to several factors:
-
Sample Contamination: Contamination from solvents, glassware, or plasticware is a common source of extraneous peaks in fatty acid analysis. To identify the source of contamination, run blank samples, including injecting the solvent alone and running a procedural blank (performing all steps without the sample). Always use high-purity solvents and meticulously clean all glassware.
-
Incomplete Derivatization: As mentioned previously, an incomplete derivatization reaction will lead to the presence of both the derivatized and underivatized analyte, resulting in multiple peaks.
-
Isomerization: The analytical conditions, particularly high temperatures in the GC inlet, can cause isomerization of the conjugated double bonds, leading to the appearance of different isomers as separate peaks.
Q4: How should I properly store and handle this compound to ensure its stability?
Due to its susceptibility to oxidation, proper storage and handling of this compound are crucial for obtaining reliable experimental results.
-
Storage Temperature: It should be stored at -20°C or lower.
-
Inert Atmosphere: To prevent oxidation, store the compound under an inert atmosphere, such as argon or nitrogen.
-
Avoid Freeze-Thaw Cycles: Minimize the number of times the sample is frozen and thawed.
-
Solution Preparation: When preparing solutions, use deoxygenated solvents and minimize exposure to light and air. Consider adding a chelating agent like EDTA to your buffer if metal ion contamination is a concern.
-
Antioxidants: The addition of a suitable antioxidant during solution preparation can help maintain stability.
Quantitative Data
The concentration of octadecadienoic acid isomers can vary significantly depending on the biological source and the specific tissue.
Table 1: Distribution of 9-oxo-ODA and its Isomer in 'Momotaro' Tomato Fruit Tissues
| Tomato Tissue | 9-oxo-ODA Concentration (μg/g of tissue weight) | 13-oxo-ODA Concentration (μg/g of tissue weight) | Total oxo-ODAs (μg/g of tissue weight) |
| Peel | ~0.2 | Not specified individually | ~0.2 |
| Sarcocarp | ~0.1 | Not specified individually | ~0.1 |
| Gelatinous Tissue | Not specified individually | Not specified individually | Not specified individually |
Note: These values are approximate and can be influenced by factors such as tomato cultivar, ripeness, and processing methods.
Table 2: Levels of Hydroxyoctadecadienoic Acid (HODE) Isomers in Meat Products
| Compound | Concentration Range (μg/g) |
| 13-Z,E-HODE | 1.73-9.10 |
| 13-E,E-HODE | 0.56-5.79 |
| 9-Z,E-HODE | 2.37-11.02 |
| 9-E,E-HODE | 0.78-5.82 |
Experimental Protocols
Protocol 1: Extraction of 9-oxo-ODA from Tomato Tissues
This protocol outlines the methodology for extracting 9-oxo-ODA from tomato tissues for subsequent analysis.
Materials:
-
Extraction Solvent: Isopropanol/ethyl acetate (B1210297) (1:1, v/v) containing 0.01% butylated hydroxytoluene (BHT)
-
Liquid nitrogen
-
Lyophilizer (freeze-dryer)
-
Homogenizer
-
Centrifuge (capable of 15,000 rpm and 4°C)
-
0.2-μm pore PVDF membrane filters
Procedure:
-
Separate the tomato fruit into its constituent parts: peel, sarcocarp, and gelatinous tissue.
-
Immediately freeze the separated tissues in liquid nitrogen to quench metabolic activity.
-
Lyophilize (freeze-dry) the frozen tissues to remove water.
-
Weigh 100 mg of the freeze-dried sample and homogenize it in 1 mL of the extraction solvent.
-
Centrifuge the homogenate at 15,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant.
-
Re-extract the pellet with an additional 1 mL of the extraction solvent and repeat the centrifugation.
-
Combine the supernatants and filter through a 0.2-μm PVDF membrane before analysis.
Protocol 2: Quantification of 9-oxo-ODA by UPLC/TOF-MS
This protocol details the instrumental analysis of the extracted 9-oxo-ODA.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Time-of-Flight Mass Spectrometer (TOF-MS)
-
Acquity UPLC BEH-C18 reversed-phase column (2.1 × 100 mm; 1.7 μm particle size)
UPLC Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 300 μL/min
-
Column Temperature: 40°C
-
Injection Volume: 3 μL
-
Gradient:
-
0-4 min: 30-50% B
-
4-14 min: 50-85% B
-
14-17 min: Hold at 99% B
-
17-20 min: Return to 30% B
-
MS Conditions:
-
The specific parameters for the TOF-MS (
Technical Support Center: Enhancing Bioavailability of 10,12-Octadecadienoic Acid in Rodent Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 10,12-Octadecadienoic acid in rodent models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low and inconsistent oral bioavailability of this compound in our rat model. What are the potential causes and solutions?
A1: Low oral bioavailability of this compound, a specific isomer of conjugated linoleic acid (CLA), is a common challenge due to its lipophilic nature and poor water solubility. Here are some potential causes and troubleshooting steps:
-
Poor Formulation: The vehicle used for administration may not be optimal for absorption.
-
Solution: Consider formulating the this compound as a nanoemulsion. A study demonstrated that nanoemulsified CLA (N-CLA) showed a greater antiobesity effect than regular CLA due to improved bioavailability in Sprague-Dawley rats[1]. The nanoemulsion can be prepared using methods like high-pressure homogenization with appropriate surfactants.
-
-
Dietary Interactions: The composition of the rodent diet can significantly influence fatty acid absorption.
-
Solution: Ensure a consistent and well-defined diet throughout the study. A high-fat diet might enhance the absorption of lipophilic compounds, but the type of fat is crucial. For instance, one study noted that mice fed fish oil did not experience the same body fat loss with CLA supplementation as those fed soy oil, suggesting an interaction between dietary fatty acids and CLA metabolism[2].
-
-
Pre-systemic Metabolism: The compound may be metabolized in the gut or liver before reaching systemic circulation.
-
Solution: While not directly addressed for 10,12-CLA in the provided literature, co-administration with inhibitors of key metabolic enzymes (e.g., cytochrome P450) could be explored, though this would require careful preliminary investigation to avoid unwanted side effects[3].
-
Q2: Can the specific isomer of conjugated linoleic acid (CLA) impact the experimental outcome?
A2: Absolutely. Different CLA isomers can have varying, and sometimes opposing, biological effects. The trans-10, cis-12 CLA isomer is primarily associated with reductions in body fat[2][4]. In contrast, the cis-9, trans-11 isomer is the principal dietary form found in ruminant products and is linked to other health benefits like anti-carcinogenic properties[5]. It is crucial to use a highly purified form of the this compound isomer to ensure that the observed effects are attributable to this specific compound. One study highlighted that t10c12-CLA, but not c9t11-CLA, was effective in protecting against age-associated bone loss in mice[6].
Q3: We are observing unexpected changes in the lipid profile of our test subjects. Is this a known effect of this compound?
A3: Yes, supplementation with 10,12-CLA can lead to significant alterations in lipid metabolism. Studies in mice have shown that 10,12-CLA supplementation can reduce plasma cholesterol and triglyceride levels[7][8]. It has also been shown to increase HDL particle concentration and improve its anti-inflammatory potential[7][8]. Therefore, it is essential to include a comprehensive lipid panel analysis in your study design to monitor these changes.
Q4: Are there any known effects of this compound on organ weight that we should be aware of?
A4: Yes, researchers have reported changes in organ weights in rodents supplemented with CLA. For example, an increase in liver weight has been observed in mice supplemented with CLA[2]. This highlights the importance of conducting thorough histopathological examinations of key organs as part of the safety and efficacy assessment of this compound.
Experimental Protocols
Protocol 1: Preparation and Administration of Nanoemulsified this compound
This protocol is adapted from a study that successfully enhanced the bioavailability of conjugated linoleic acid.
Objective: To prepare a stable nanoemulsion of this compound for oral administration to rodent models.
Materials:
-
This compound
-
Food-grade oil (e.g., medium-chain triglyceride oil)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., polyethylene (B3416737) glycol)
-
Deionized water
-
High-pressure homogenizer
Procedure:
-
Dissolve the this compound in the food-grade oil to form the oil phase.
-
In a separate container, mix the surfactant and co-surfactant with deionized water to form the aqueous phase.
-
Slowly add the oil phase to the aqueous phase while continuously stirring to create a coarse emulsion.
-
Homogenize the coarse emulsion using a high-pressure homogenizer at a specified pressure and number of passes to form a stable nanoemulsion.
-
Characterize the nanoemulsion for particle size, polydispersity index, and zeta potential to ensure consistency.
-
Administer the nanoemulsion to rodents via oral gavage at the desired dose.
Protocol 2: In Vivo Evaluation of Bioavailability in a Rodent Obesity Model
This protocol is based on a study evaluating the antiobesity effects of nanoemulsified CLA in rats[1].
Objective: To assess the in vivo efficacy and bioavailability of a this compound formulation in a diet-induced obesity model.
Animal Model: Male Sprague-Dawley rats.
Procedure:
-
Induce obesity by feeding a high-fat diet for a specified period.
-
Randomly divide the obese rats into treatment groups:
-
Control (high-fat diet)
-
This compound (standard formulation)
-
Nanoemulsified this compound
-
-
Administer the respective formulations daily via oral gavage for the duration of the study.
-
Monitor body weight, food intake, and relevant physiological parameters throughout the study.
-
At the end of the study, collect blood samples for analysis of serum triglycerides, total cholesterol, and lipoprotein profiles.
-
Harvest liver and adipose tissues for weight measurement and histological analysis.
Data Presentation
Table 1: Effect of Nanoemulsified CLA on Serum Lipid Profile in High-Fat Diet-Fed Rats
| Group | Triglycerides (mg/dL) | Total Cholesterol (mg/dL) | LDL Cholesterol (mg/dL) |
| Normal Diet | 85.3 ± 7.2 | 68.4 ± 5.9 | 15.1 ± 2.3 |
| High-Fat Diet | 152.6 ± 11.8 | 112.7 ± 9.5 | 45.8 ± 4.1 |
| CLA-treated | 128.4 ± 10.5 | 95.3 ± 8.1 | 36.2 ± 3.5 |
| N-CLA-treated | 105.7 ± 9.3 | 78.9 ± 6.7 | 25.4 ± 2.9 |
Data are presented as mean ± standard deviation. N-CLA indicates nanoemulsified conjugated linoleic acid. Data is illustrative and based on findings reported in a study by Kim et al. (2013)[1].
Table 2: Effect of 10,12 CLA on Body Composition in Mice
| Group | Body Fat (%) | Lean Body Mass (%) |
| Control (Corn Oil) | 12.5 ± 1.8 | 78.2 ± 2.1 |
| CLA-supplemented | 5.4 ± 0.9 | 89.1 ± 2.5 |
Data are presented as mean ± standard deviation. CLA supplementation was 0.5% of the diet. Data is illustrative and based on findings reported in a study by Park et al. (1997)[9].
Visualizations
Caption: Experimental workflow for enhancing bioavailability and evaluating efficacy.
Caption: Signaling pathways influenced by this compound.
References
- 1. Bioavailability of nanoemulsified conjugated linoleic acid for an antiobesity effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of conjugated linoleic acids from beef or industrial hydrogenation on growth and adipose tissue characteristics of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors affecting conjugated linoleic acid content in milk and meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. t10c12-CLA maintains higher bone mineral density during aging by modulating osteoclastogenesis and bone marrow adiposity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 10,12-Conjugated linoleic acid supplementation improves HDL composition and function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of conjugated linoleic acid on body composition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Effects of 10,12-Octadecadienoic Acid and Linoleic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biological effects of 10,12-octadecadienoic acid, a specific isomer of conjugated linoleic acid (CLA) commonly known as t10,c12-CLA, and its parent fatty acid, linoleic acid (LA). The information presented is collated from various preclinical studies to elucidate their distinct impacts on cellular processes, particularly in the contexts of inflammation, metabolism, and oncology.
At a Glance: Key Differences in Biological Activity
| Feature | This compound (t10,c12-CLA) | Linoleic Acid (LA) |
| Primary Metabolic Effect | Potent anti-adipogenic agent, reduces body fat.[1] Can also induce insulin (B600854) resistance and hepatic steatosis. | Precursor to arachidonic acid and various eicosanoids; does not typically exhibit anti-adipogenic effects. |
| Inflammatory Response | Exhibits dual pro- and anti-inflammatory roles depending on the cellular context. Can be pro-inflammatory in adipocytes. | Generally considered pro-inflammatory due to its conversion to arachidonic acid, a substrate for pro-inflammatory eicosanoids. |
| Anti-Cancer Activity | Demonstrates potent anti-proliferative effects against various cancer cell lines. | Effects on cancer cell proliferation are varied and less potent compared to t10,c12-CLA. |
| Key Signaling Pathways | Modulates NF-κB, PPARγ, and MEK/ERK signaling pathways.[2][3][4] | Primarily influences signaling through its metabolic products, such as arachidonic acid-derived eicosanoids. |
Quantitative Analysis of Biological Effects
The following tables summarize quantitative data from various in vitro studies, providing a comparative overview of the efficacy of these fatty acids in different biological contexts.
Table 1: Comparative Effects on Inflammatory Markers in Endothelial Cells
| Inflammatory Marker | Treatment (10 µM) | Effect on Secreted Protein Level | Effect on Gene Expression | Reference |
| MCP-1 | This compound | Decreased (p < 0.05) | Not specified | [5] |
| Linoleic Acid | Decreased | Not specified | [5] | |
| IL-6 | This compound | Increased (p < 0.001) | Decreased (p < 0.0001) | [5] |
| Linoleic Acid | No significant effect | No significant effect | [5] | |
| RANTES | This compound | Decreased (p < 0.05) | Not specified | [5] |
| Linoleic Acid | Decreased (p < 0.05) | Not specified | [5] | |
| COX-2 | This compound | Not specified | Decreased (p < 0.0001) | [5] |
| Linoleic Acid | Not specified | Decreased (p < 0.01) | [5] |
Table 2: Comparative Effects on Adipocyte Gene Expression and Metabolism
| Gene/Metabolic Marker | Treatment | Fold Change/Effect | Reference |
| PPARγ mRNA | This compound | Decreased | [4] |
| SREBP1 Gene Expression | This compound | Reduced by 89.2% compared to control | [6] |
| Triglyceride Content | This compound | Time-dependent decrease in human adipocytes | [4] |
| Insulin-stimulated Glucose Uptake | This compound | Decreased in human adipocytes | [4] |
| GPAT Gene Expression | This compound | Down-regulated (1.63-fold) in Caco-2 cells | [7] |
| SCD1 Gene Expression | This compound | Up-regulated (2.14-fold) in Caco-2 cells | [7] |
Table 3: Comparative Effects on Cancer Cell Proliferation
| Cell Line | Treatment | Effect on Proliferation | Reference |
| PC-3 (Prostate Cancer) | This compound | 55% inhibition | [8] |
| T47D (Breast Cancer) | This compound | More potent inhibitor than c9,t11-CLA | [9] |
| Linoleic Acid | No inhibition | [9] | |
| LiSa2 (Liposarcoma) | This compound | More potent inhibitor than c9,t11-CLA | [9] |
Signaling Pathways
This compound-Mediated NF-κB Activation in Adipocytes
This compound has been shown to induce an inflammatory response in adipocytes through the activation of the NF-κB signaling pathway. This leads to the transcription of pro-inflammatory cytokines.
Regulation of PPARγ by this compound
In adipocytes, this compound can antagonize the activity of PPARγ, a master regulator of adipogenesis. This is a key mechanism behind its anti-adipogenic effects.
Experimental Protocols
Protocol 1: In Vitro Treatment of Adherent Cells with Fatty Acids
This protocol outlines a general procedure for treating adherent cells, such as adipocytes or endothelial cells, with this compound or linoleic acid.
Materials:
-
Adherent cells of interest (e.g., 3T3-L1 preadipocytes, HUVECs)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound and Linoleic acid
-
Ethanol (for stock solution preparation)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes and culture plates
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) and culture until they reach the desired confluency (typically 70-80%). For experiments involving differentiated adipocytes, follow a standard differentiation protocol.
-
Preparation of Fatty Acid-BSA Complex:
-
Prepare a stock solution of the fatty acid (e.g., 100 mM in ethanol).
-
Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free medium.
-
Slowly add the fatty acid stock solution to the BSA solution while gently vortexing to achieve the desired final concentration. The molar ratio of fatty acid to BSA is critical and should be optimized (e.g., 3:1 to 6:1).
-
Incubate the fatty acid-BSA complex at 37°C for at least 30 minutes to allow for binding.
-
Sterile-filter the complex before use.
-
-
Cell Treatment:
-
Aspirate the complete culture medium from the cells and wash once with sterile PBS.
-
Add the serum-free medium containing the fatty acid-BSA complex (or BSA alone as a vehicle control) to the cells.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Endpoint Analysis: Following incubation, cells or culture supernatants can be collected for downstream analysis (e.g., RNA extraction for gene expression analysis, protein extraction for Western blotting, or supernatant for cytokine quantification).
References
- 1. mdpi.com [mdpi.com]
- 2. Trans-10, cis-12 conjugated linoleic acid antagonizes ligand-dependent PPARgamma activity in primary cultures of human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trans-10, cis-12-conjugated linoleic acid modulates NF-κB activation and TNF-α production in porcine peripheral blood mononuclear cells via a PPARγ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conjugated Linoleic Acid Induces Human Adipocyte Delipidation: AUTOCRINE/PARACRINE REGULATION OF MEK/ERK SIGNALING BY ADIPOCYTOKINES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugated Linoleic Acids Have Anti-Inflammatory Effects in Cultured Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxisome proliferator-activated receptor gamma (PPARγ) agonist fails to overcome trans-10, cis-12 conjugated linoleic acid (CLA) inhibition of milk fat in dairy sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of trans-10, cis-12 conjugated linoleic acid on gene expression profiles related to lipid metabolism in human intestinal-like Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Conjugated Linoleic Acid (CLA) inhibits expression of the Spot 14 (THRSP) and fatty acid synthase genes and impairs the growth of human breast cancer and liposarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 10,12-Octadecadienoic Acid and Other CLA Isomers in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Conjugated linoleic acids (CLAs), a class of polyunsaturated fatty acids, have garnered significant attention in cancer research for their potential anti-neoplastic properties. Among the various isomers, trans-10, cis-12-octadecadienoic acid (10,12-CLA) and cis-9, trans-11-octadecadienoic acid (9,11-CLA) are the most extensively studied. This guide provides an objective comparison of the anti-cancer effects of 10,12-CLA versus other CLA isomers, supported by experimental data, to inform future research and drug development.
At a Glance: Key Differences in Anti-Cancer Activity
The anti-cancer effects of CLA are highly isomer-specific. While both 10,12-CLA and 9,11-CLA have demonstrated anti-cancer properties, their potency and mechanisms of action differ significantly. Generally, 10,12-CLA exhibits more potent pro-apoptotic and anti-proliferative effects across a range of cancer cell lines compared to 9,11-CLA.[1][2][3] Conversely, 9,11-CLA appears to have a more pronounced role in modulating inflammatory pathways and cell migration.[4] Some studies also suggest that a mixture of isomers may be more effective in vivo than a single isomer.
Quantitative Analysis of In Vitro Anti-Cancer Effects
The following tables summarize quantitative data from various studies, offering a comparative overview of the efficacy of 10,12-CLA and 9,11-CLA in different cancer cell lines.
Table 1: Comparative Effects on Cancer Cell Proliferation
| Cancer Type | Cell Line | CLA Isomer | Concentration (µM) | Inhibition of Proliferation (%) | Reference |
| Prostate | PC-3 | 10,12-CLA | 150 | ~55% | [3] |
| 9,11-CLA | 150 | ~20% | [5] | ||
| Colon | Caco-2 | 10,12-CLA | 5 | 55% | [6] |
| 9,11-CLA | - | No effect | [6] | ||
| HT-29 | 10,12-CLA | 4 | G1 arrest | [7] | |
| 9,11-CLA | 4 | No effect | [7] | ||
| Breast | MCF-7 | 10,12-CLA | 25-100 | More potent inhibitor than 9,11-CLA | [8] |
| 9,11-CLA | 200 | 92.86% (after 8 days) | [9] | ||
| Gastric | SGC-7901 | 9,11-CLA | 200 | 82% (highest inhibition) | [2] |
| Hepatocellular | HepG2 | 9,11-CLA | 100 | 78.9% (after 8 days) | [10] |
| Hep3B | 9,11-CLA | 100 | Significant inhibition | [10] |
Table 2: Comparative Effects on Apoptosis
| Cancer Type | Cell Line | CLA Isomer | Concentration (µM) | Apoptotic Effect | Reference |
| Colon | Caco-2 | 10,12-CLA | - | Induced apoptosis | [6] |
| 9,11-CLA | - | No effect | [6] | ||
| SW480 | 10,12-CLA | - | Most potent inducer of apoptosis | [11] | |
| 9,11-CLA | - | Induced apoptosis | [11] | ||
| Hepatocellular | HepG2 | 9,11-CLA | 50 | 45.22% (after 24h) | [10] |
| 9,11-CLA | 100 | 55.07% (after 24h) | [10] | ||
| Murine Mammary | TM4t | 10,12-CLA | 20 | Induced apoptosis | [12] |
| 9,11-CLA | up to 120 | Minimally induced apoptosis | [12] |
In Vivo Experimental Data
Animal studies have corroborated the anti-cancer effects of CLA isomers, although outcomes can vary based on the cancer model and the specific isomer or isomer mix used.
Table 3: Comparative In Vivo Anti-Tumor Efficacy
| Animal Model | Cancer Type | CLA Isomer(s) | Key Findings | Reference |
| Rats (DMBA-induced) | Mammary | 9,11-CLA | Reduced breast cancer progression. | [2] |
| Rats (MNU-induced) | Mammary | 1% 9,11-CLA or 1% CLA mix | ~45% inhibition of mammary tumors for both groups. | [2] |
| Mice | Forestomach | 9,11-CLA and 10,12-CLA | Both isomers decreased the incidence of benzo(a)pyrene-induced tumors. | [1] |
| Rats (DMH-treated) | Colon | 1% 10,12-CLA or 1% 9,11-CLA | Both isomers were equally effective in reducing tumor numbers and inducing apoptosis. | [4] |
Signaling Pathways and Mechanisms of Action
The differential effects of 10,12-CLA and 9,11-CLA stem from their distinct interactions with cellular signaling pathways.
10,12-Octadecadienoic Acid: A Potent Inducer of Apoptosis and Cell Cycle Arrest
The 10,12-CLA isomer primarily exerts its anti-cancer effects by inducing programmed cell death (apoptosis) and halting the cell cycle. Key molecular mechanisms include:
-
Modulation of Bcl-2 Family Proteins: 10,12-CLA has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate pro-apoptotic proteins like Bax, leading to the activation of the mitochondrial apoptosis pathway.[12]
-
Induction of Cell Cycle Inhibitors: This isomer increases the expression of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27, which leads to G1 cell cycle arrest.[3][7][13]
-
Inhibition of Fatty Acid Synthase (FAS): 10,12-CLA can downregulate the expression and activity of FAS, an enzyme overexpressed in many cancers and crucial for their survival.[8]
-
Endoplasmic Reticulum (ER) Stress: Some studies suggest that 10,12-CLA can induce apoptosis via an ER stress-mediated pathway.
Other CLA Isomers: Modulators of Inflammation and Metastasis
The anti-cancer activities of 9,11-CLA are generally less potent in terms of direct cytotoxicity but are significant in modulating the tumor microenvironment and metastatic potential.
-
Inhibition of Arachidonic Acid Metabolism: 9,11-CLA can inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes that produce pro-inflammatory and pro-angiogenic molecules.[1][3]
-
Modulation of Cell Adhesion and Migration: Studies have shown that 9,11-CLA can inhibit the adhesion and chemotaxis of cancer cells, potentially reducing their metastatic capabilities.[4][14]
-
PPAR-γ Activation: In hepatocellular carcinoma cells, 9,11-CLA has been shown to induce apoptosis through the activation of the PPAR-γ signaling pathway.[10]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key in vitro assays used to assess the anti-cancer effects of CLA isomers.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Treat the cells with various concentrations of the desired CLA isomer (e.g., 10, 50, 100, 200 µM) or a vehicle control (e.g., ethanol). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells and treat with CLA isomers as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.
Protein Expression Analysis (Western Blotting)
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Following treatment with CLA isomers, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against the target proteins (e.g., Bcl-2, Bax, p21, COX-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a more potent anti-cancer agent than 9,11-CLA in vitro, primarily through the induction of apoptosis and cell cycle arrest. However, the role of 9,11-CLA and other isomers in modulating the tumor microenvironment and metastasis warrants further investigation. While in vivo studies in animal models are promising, the lack of clinical trials with purified isomers in human cancer patients highlights a critical gap in translating these preclinical findings.
Future research should focus on:
-
Conducting in vivo studies that directly compare the efficacy of purified 10,12-CLA and 9,11-CLA in various cancer models.
-
Investigating the potential synergistic effects of combining different CLA isomers or co-administering them with conventional chemotherapeutic agents.
-
Elucidating the detailed molecular mechanisms underlying the distinct effects of each isomer.
-
Initiating well-designed clinical trials to evaluate the safety and efficacy of purified CLA isomers in cancer patients.
This comparative guide underscores the importance of isomer specificity in the context of CLA's anti-cancer properties and provides a foundation for researchers to design more targeted and effective studies in the future.
References
- 1. Conjugated linoleic acid isomers and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Conjugated linoleic acids (CLAs) decrease prostate cancer cell proliferation: different molecular mechanisms for cis-9, trans-11 and trans-10, cis-12 isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Study on inhibitory effects of c9, t11-conjugated linoleic acid on migration of human gastric carcinoma cell line via cyclooxygenase-2 pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Trans-10,cis-12-conjugated linoleic acid inhibits Caco-2 colon cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trans-10,cis-12, not cis-9,trans-11, conjugated linoleic acid inhibits G1-S progression in HT-29 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 10t,12c isomer of conjugated linoleic acid inhibits fatty acid synthase expression and enzyme activity in human breast, colon, and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects ofcis-9,trans-11-conjugated linoleic acid on cancer cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. c9, t11- conjugated linoleic acid induces HCC cell apoptosis and correlation with PPAR-γ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cis 9, trans 11- and trans 10, cis 12-conjugated linoleic acid isomers induce apoptosis in cultured SW480 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conjugated linoleic acid induces apoptosis of murine mammary tumor cells via Bcl-2 loss - PMC [pmc.ncbi.nlm.nih.gov]
- 13. trans-10,cis-12 conjugated linoleic acid inhibits the G1-S cell cycle progression in DU145 human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of c9,t11-conjugated linoleic acid on adhesion of human gastric carcinoma cell line SGC-7901 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Potential of 10,12-Octadecadienoic Acid: A Comparative Analysis Using the DPPH Assay
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the antioxidant capacity of 10,12-Octadecadienoic acid, a specific isomer of conjugated linoleic acid (CLA), has been conducted using the well-established 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This guide provides researchers, scientists, and drug development professionals with a comparative overview of its efficacy against other common antioxidants, supported by experimental data and detailed protocols.
This compound, also known as t10,c12-CLA, has demonstrated notable free radical scavenging properties. The DPPH assay, a common method for evaluating antioxidant activity, relies on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, resulting in a color change that can be measured spectrophotometrically.
Comparative Antioxidant Capacity
In contrast, linoleic acid and its methyl ester show no significant DPPH radical scavenging activity, highlighting the importance of the conjugated double bond system in the antioxidant capacity of CLA isomers.[2] For a broader perspective, the antioxidant activity of a water-soluble Arginine-CLA complex was found to be comparable to that of Vitamin E in a DPPH assay.
For comparative purposes, the following table summarizes the reported IC50 values for several well-known antioxidants in the DPPH assay. A lower IC50 value indicates a higher antioxidant potency.
| Antioxidant | Reported DPPH IC50 Values (µg/mL) |
| This compound (t10,c12-CLA) | Qualitative data suggests activity; specific IC50 not consistently reported. |
| Ascorbic Acid (Vitamin C) | 5.83, 26.68 |
| Butylated Hydroxytoluene (BHT) | 202.35 |
| Trolox | 0.24 |
| Vitamin E (α-tocopherol) | Comparable activity to Arginine-CLA complex |
Note: IC50 values can vary depending on experimental conditions.
Experimental Protocol: DPPH Radical Scavenging Assay
The following is a generalized protocol for determining the antioxidant capacity of lipophilic compounds like this compound using the DPPH assay.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol (spectrophotometric grade)
-
Test compound (this compound)
-
Positive controls (e.g., Ascorbic Acid, Trolox, BHT)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color and should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test and Control Solutions:
-
Prepare a stock solution of this compound in methanol or ethanol.
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations.
-
Prepare stock solutions and serial dilutions of the positive controls (e.g., Ascorbic Acid, Trolox) in the same manner.
-
-
Assay Procedure:
-
To a 96-well microplate, add a specific volume (e.g., 100 µL) of each dilution of the test compound and positive controls to separate wells.
-
Add a corresponding volume of the solvent (methanol or ethanol) to a well to serve as a blank.
-
Add the DPPH solution (e.g., 100 µL) to all wells.
-
The control well will contain the solvent and the DPPH solution.
-
-
Incubation: Incubate the microplate in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without the test compound).
-
A_sample is the absorbance of the DPPH solution with the test compound.
-
-
Determination of IC50: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
DPPH Assay Workflow
The following diagram illustrates the key steps in the DPPH antioxidant capacity assay.
Caption: Workflow of the DPPH radical scavenging assay for antioxidant capacity determination.
Conclusion
This compound demonstrates clear antioxidant properties by effectively scavenging DPPH radicals. While further studies are needed to establish a definitive IC50 value, comparative data suggests it is a more potent antioxidant than linoleic acid and exhibits unique kinetic properties compared to its c9,t11-CLA isomer. The provided protocol and workflow offer a standardized approach for researchers to further investigate and validate the antioxidant capacity of this and other lipophilic compounds.
References
A Comparative Analysis of the Anti-Inflammatory Activities of 10,12-Octadecadienoic Acid and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of 10,12-Octadecadienoic acid, a specific isomer of conjugated linoleic acid (CLA), and ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug (NSAID). This document synthesizes experimental data to objectively evaluate their mechanisms of action and efficacy in modulating inflammatory responses.
Introduction
Inflammation is a complex biological response to harmful stimuli. While essential for healing, chronic inflammation contributes to various diseases. Ibuprofen is a cornerstone of anti-inflammatory therapy, primarily acting through the inhibition of cyclooxygenase (COX) enzymes. This compound, a naturally occurring fatty acid, has also been investigated for its potential to modulate inflammatory pathways, though its effects appear to be more complex and context-dependent. This guide aims to provide a clear comparison of their anti-inflammatory profiles based on available scientific evidence.
Quantitative Data Presentation
A direct quantitative comparison of the anti-inflammatory potency of this compound and ibuprofen is challenging due to the lack of standardized comparative studies. However, we can compare their effects on key inflammatory enzymes and markers based on available data.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | Target Enzyme | IC50 Value (µM) | Citation |
| Ibuprofen | COX-1 | 2.9 - 12 | [1] |
| COX-2 | 1.1 - 80 | [1] | |
| This compound | COX-1 | Not consistently reported | |
| COX-2 | Not consistently reported |
IC50 values for ibuprofen can vary depending on the specific assay conditions.
Table 2: Effects on Inflammatory Markers and Pathways
| Compound | Experimental Model | Effect | Citation |
| Ibuprofen | Various (in vitro & in vivo) | Inhibition of prostaglandin (B15479496) synthesis | |
| This compound | Human Adipocytes | Increased expression of inflammatory genes | |
| Bovine Mammary Epithelial Cells | Reduced gene expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | ||
| Rumen Epithelial Cells | Decreased production of pro-inflammatory cytokines (IL-1β, IL-6) | [2] |
Mechanisms of Action
Ibuprofen: A Non-Selective COX Inhibitor
Ibuprofen's primary anti-inflammatory mechanism is the non-selective and reversible inhibition of both COX-1 and COX-2 enzymes. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, ibuprofen effectively reduces the production of these pro-inflammatory molecules.
This compound: A Modulator of Inflammatory Signaling
The anti-inflammatory activity of this compound is more complex and appears to be cell-type and context-dependent. Unlike ibuprofen's direct enzyme inhibition, this conjugated linoleic acid isomer influences various signaling pathways that regulate inflammation. Notably, it has been shown to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. However, it's important to note that some studies have indicated that the trans-10, cis-12 CLA isomer can exhibit pro-inflammatory effects in certain models, particularly in adipose tissue.[3]
Signaling Pathway Diagrams
Figure 1. Ibuprofen's mechanism of action.
Figure 2. this compound's modulatory effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of anti-inflammatory activities.
In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages
This protocol is widely used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture and Seeding:
-
Murine macrophage-like RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments, cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
2. Compound Treatment:
-
Cells are pre-treated with various concentrations of the test compound (e.g., this compound or ibuprofen) for 1-2 hours. A vehicle control (e.g., DMSO) is also included.
3. Induction of Inflammation:
-
Inflammation is induced by adding LPS (1 µg/mL) to the cell cultures (except for the negative control group) and incubating for 24 hours.
4. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β): The levels of these cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
5. Data Analysis:
-
The percentage of inhibition of NO and cytokine production is calculated relative to the LPS-stimulated control group.
-
IC50 values can be determined from the dose-response curves.
Figure 3. In vitro anti-inflammatory assay workflow.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
1. Enzyme and Substrate Preparation:
-
Purified ovine COX-1 or human recombinant COX-2 is used.
-
Arachidonic acid is used as the substrate.
2. Inhibition Assay:
-
The enzyme is pre-incubated with various concentrations of the test compound (e.g., ibuprofen) or vehicle control.
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
3. Measurement of Prostaglandin Production:
-
The amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA kit.
4. Data Analysis:
-
The percentage of COX inhibition is calculated for each concentration of the test compound.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined.
Conclusion
Ibuprofen exerts its well-established anti-inflammatory effects through the direct and potent inhibition of COX-1 and COX-2 enzymes. In contrast, this compound appears to have a more nuanced role in inflammation. Its effects are not characterized by direct, potent enzyme inhibition but rather by the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. The available evidence suggests that the anti-inflammatory effects of this compound can be inconsistent and may be outweighed by pro-inflammatory responses in certain biological contexts. Therefore, while ibuprofen remains a reliable and predictable anti-inflammatory agent, the therapeutic potential of this compound in inflammation requires further investigation to elucidate its precise mechanisms and context-dependent activities.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oleic Acid Attenuates trans-10, cis-12 Conjugated Linoleic Acid-Mediated Inflammatory Gene Expression in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 10,12-Octadecadienoic Acid and Other Fatty Acids on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparative analysis of the effects of 10,12-octadecadienoic acid, a prominent isomer of conjugated linoleic acid (CLA), and other key fatty acids on gene expression. The information is compiled from various experimental studies to offer a comprehensive overview for researchers, scientists, and professionals in drug development.
Introduction
Fatty acids are not only essential components of cellular structures and energy sources but also potent signaling molecules that can modulate gene expression, thereby influencing a wide range of physiological and pathological processes. This compound (also known as trans-10, cis-12 CLA) has garnered significant scientific interest due to its profound effects on lipid metabolism and adiposity. Understanding how its regulatory effects on gene expression compare with other fatty acids, such as its isomer cis-9, trans-11 CLA, its parent molecule linoleic acid, and other common dietary fatty acids like oleic acid, alpha-linolenic acid (ALA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), is crucial for elucidating its mechanisms of action and therapeutic potential.
Comparative Data on Gene Expression
The following tables summarize the differential effects of this compound and other fatty acids on the expression of key genes involved in lipid metabolism and inflammation. The data is collated from multiple studies, and it is important to consider that experimental conditions such as cell type, fatty acid concentration, and treatment duration can influence the outcomes.
Table 1: Effects of this compound vs. Linoleic Acid on Genes Involved in Lipid Metabolism in Mouse Liver [1]
| Gene Symbol | Gene Name | Function | Fold Change (10,12-CLA vs. Linoleic Acid) |
| Srebf1 | Sterol regulatory element binding transcription factor 1 | Master regulator of lipogenesis | Induced |
| Fasn | Fatty acid synthase | Fatty acid synthesis | Induced |
| Ppara | Peroxisome proliferator-activated receptor alpha | Fatty acid oxidation | No significant change |
| Pparg | Peroxisome proliferator-activated receptor gamma | Adipogenesis, lipid storage | Induced |
| Ap2 (Fabp4) | Adipocyte lipid-binding protein | Fatty acid transport | Induced |
| Fat (Cd36) | Fatty acid translocase | Fatty acid uptake | Induced |
Table 2: Comparative Effects of Fatty Acids on Key Metabolic and Inflammatory Genes in Human Adipocytes [2][3]
| Gene Symbol | Gene Name | Function | 10,12-CLA | Oleic Acid | cis-9, trans-11 CLA |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine | ↑ | ↓ (attenuates 10,12-CLA effect) | No significant effect |
| IL8 | Interleukin 8 | Pro-inflammatory chemokine | ↑ | ↓ (attenuates 10,12-CLA effect) | No significant effect |
| PTGS2 (COX-2) | Prostaglandin-endoperoxide synthase 2 | Inflammation | ↑ | ↓ (attenuates 10,12-CLA effect) | No significant effect |
| SCD | Stearoyl-CoA desaturase | Monounsaturated fatty acid synthesis | ↓ | ↑ | No significant effect |
| SREBP1c | Sterol regulatory element-binding protein 1c | Lipogenesis | ↓ | No significant effect | No significant effect |
| LXRα | Liver X receptor alpha | Cholesterol homeostasis, lipogenesis | ↓ | No significant effect | No significant effect |
Table 3: Comparative Effects of Omega-3 Fatty Acids on Adhesion and Migration-Related Gene Expression in Human Monocytes [4]
| Gene Symbol | Gene Name | Function | Alpha-Linolenic Acid (ALA) | Docosahexaenoic Acid (DHA) |
| VCAM1 | Vascular cell adhesion molecule 1 | Cell adhesion | ↑ | ↓ |
| ICAM1 | Intercellular adhesion molecule 1 | Cell adhesion | ↑ | ↓ |
| CXCL8 (IL-8) | C-X-C motif chemokine ligand 8 | Chemokine | ↑ | ↓ |
| CCL2 (MCP-1) | C-C motif chemokine ligand 2 | Chemokine | ↑ | ↓ |
Signaling Pathways
Fatty acids exert their effects on gene expression primarily through the modulation of key transcription factors, most notably Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs).
PPAR Signaling Pathway
PPARs are ligand-activated transcription factors that, upon binding to fatty acids or their derivatives, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, regulating their transcription. Different PPAR isoforms (α, β/δ, and γ) are activated by different fatty acids and regulate distinct sets of genes. For instance, many polyunsaturated fatty acids are potent activators of PPARα, which upregulates genes involved in fatty acid oxidation.
SREBP Signaling Pathway
SREBPs are key regulators of cholesterol and fatty acid synthesis. Inactive SREBP precursors reside in the endoplasmic reticulum (ER). When cellular sterol levels are low, SREBPs are transported to the Golgi apparatus, where they are cleaved by two proteases. The released N-terminal fragment translocates to the nucleus and activates the transcription of genes involved in lipogenesis and cholesterol synthesis. Polyunsaturated fatty acids, including this compound, can suppress the processing and activation of SREBP-1c, thereby downregulating lipogenic gene expression.
Experimental Protocols
The following provides a generalized workflow for a typical cell-based experiment to analyze the effects of fatty acids on gene expression using microarray analysis.
Experimental Workflow: Fatty Acid Treatment and Microarray Analysis
Detailed Methodologies
1. Preparation of Fatty Acid-Bovine Serum Albumin (BSA) Complexes:
-
Dissolve the fatty acid in ethanol (B145695).
-
Prepare a BSA solution in serum-free cell culture medium.
-
Add the fatty acid solution dropwise to the BSA solution while stirring to create a complex. This enhances the solubility and delivery of the fatty acid to the cells.
-
The final concentration of ethanol in the cell culture medium should be minimal (e.g., <0.1%) to avoid solvent effects.
2. Cell Culture and Treatment:
-
Plate the desired cell type (e.g., 3T3-L1 adipocytes, RAW 264.7 macrophages) at an appropriate density.
-
Allow cells to adhere and grow to a specific confluency.
-
Replace the growth medium with serum-free or low-serum medium containing the fatty acid-BSA complex at the desired final concentration (e.g., 50-100 µM).
-
A BSA-only control should be included to account for any effects of the carrier protein.
-
Incubate the cells for the specified duration (e.g., 6, 12, or 24 hours).
3. RNA Isolation and Quality Control:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture dish using a lysis buffer from a commercial RNA extraction kit.
-
Purify total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.
-
Assess RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
Evaluate RNA integrity (RIN value) using a microfluidics-based system (e.g., Agilent Bioanalyzer).
4. Microarray Analysis:
-
Starting with high-quality total RNA, generate labeled complementary RNA (cRNA) or complementary DNA (cDNA) using a commercial kit.
-
Hybridize the labeled target to a microarray chip containing probes for thousands of genes.
-
After hybridization, wash the arrays to remove non-specifically bound target.
-
Scan the arrays using a microarray scanner to detect the fluorescence intensity of the hybridized probes.
5. Data Analysis:
-
Process the raw image files to quantify the fluorescence intensity for each spot on the array.
-
Normalize the data to correct for technical variations between arrays.
-
Perform statistical analysis to identify genes that are differentially expressed between the fatty acid-treated and control groups. This typically involves calculating fold changes and p-values (often adjusted for multiple comparisons, e.g., False Discovery Rate).
-
Utilize bioinformatics tools to perform pathway analysis and gene ontology enrichment analysis to understand the biological functions of the differentially expressed genes.
Conclusion
The comparative analysis reveals that this compound exerts distinct and potent effects on gene expression, particularly on genes involved in lipid metabolism and inflammation, when compared to its isomer cis-9, trans-11 CLA, linoleic acid, and oleic acid. While all fatty acids can modulate gene expression through pathways like PPAR and SREBP, the specific isomers and types of fatty acids can lead to markedly different, and sometimes opposing, biological outcomes. For instance, the pro-inflammatory effects of 10,12-CLA in adipocytes can be counteracted by the anti-inflammatory properties of oleic acid. Similarly, omega-3 fatty acids like DHA and ALA show distinct profiles in regulating genes related to monocyte adhesion. These findings underscore the importance of considering the specific fatty acid structure when investigating its biological effects and developing potential therapeutic interventions. Further research with standardized experimental conditions is needed to build a more comprehensive and directly comparable dataset of the gene regulatory effects of this diverse class of molecules.
References
- 1. Trans-10, cis-12-Conjugated Linoleic Acid Alters Hepatic Gene Expression in a Polygenic Obese Line of Mice Displaying Hepatic Lipidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleic Acid Attenuates trans-10, cis-12 Conjugated Linoleic Acid-Mediated Inflammatory Gene Expression in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isomer-specific effects of CLA on gene expression in human adipose tissue depending on PPARγ2 P12A polymorphism: a double blind, randomized, controlled cross-over study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
Unveiling the Anti-Proliferative Potential of 10,12-Octadecadienoic Acid: A Comparative In Vitro Analysis
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the anti-proliferative effects of 10,12-Octadecadienoic Acid and its derivatives, offering a comparative analysis with other fatty acids, supported by experimental data and detailed protocols.
Introduction
This compound, a conjugated linoleic acid (CLA) isomer, and its oxidized derivative, 9-oxo-10,12-octadecadienoic acid (9-oxo-ODA), have garnered significant interest in oncological research for their potential anti-proliferative properties. This guide provides an objective comparison of their in vitro efficacy against various cancer cell lines, delving into the underlying molecular mechanisms and offering detailed experimental protocols for validation.
Comparative Analysis of Anti-Proliferative Activity
The anti-proliferative effects of this compound and its related compounds have been evaluated across a range of cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.
| Compound/Isomer | Cancer Cell Line | IC50 Value (µM) | Reference |
| 9-oxo-(10E,12E)-octadecadienoic acid | CaSki (Cervical Cancer) | 25-50 | [1] |
| 9-oxo-(10E,12E)-octadecadienoic acid | HeLa (Cervical Cancer) | 25-50 | [1] |
| 9-oxo-(10E,12E)-octadecadienoic acid | SiHa (Cervical Cancer) | 25-50 | [1] |
| 9-Oxo-(10E,12E)-octadecadienoic acid | HRA (Ovarian Cancer) | Not specified, but cytotoxic | [2] |
| Linoleic Acid | HEC-1A (Endometrial Cancer) | 617.21 | [3] |
| Linoleic Acid | KLE (Endometrial Cancer) | 987.56 | [3] |
| trans-10, cis-12 CLA | PC-3 (Prostate Cancer) | Most effective isomer (55% inhibition) | [4] |
| cis-9, trans-11 CLA | PC-3 (Prostate Cancer) | Less effective than t10,c12 isomer | [4] |
Note: Direct comparative studies of this compound across a wide range of cancer cell lines with standardized methodologies are limited. The data presented is a compilation from various studies and should be interpreted with consideration of the different experimental conditions.
Mechanistic Insights: Induction of Apoptosis
The primary mechanism underlying the anti-proliferative effects of 9-oxo-10,12-octadecadienoic acid is the induction of apoptosis, primarily through the intrinsic mitochondrial pathway.[2][5] This involves a cascade of molecular events, including the disruption of the mitochondrial membrane potential, regulation of the Bcl-2 family of proteins, release of cytochrome c, and subsequent activation of caspases.[2][5]
Signaling Pathway of 9-oxo-ODA-Induced Apoptosis
Caption: Signaling pathway of 9-oxo-ODA-induced apoptosis.
Experimental Workflows and Protocols
To facilitate the validation and further investigation of the anti-proliferative effects of this compound and its analogs, detailed protocols for key in vitro assays are provided below.
Cell Proliferation (MTT) Assay Workflow
Caption: Workflow for the MTT cell proliferation assay.
Detailed Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[2][6]
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include untreated control wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
2. Bromodeoxyuridine (BrdU) Incorporation Assay
This protocol provides a general guideline for a BrdU assay.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Test compound
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with the test compound as in the MTT assay.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours.
-
Remove the labeling solution and fix/denature the cells according to the manufacturer's instructions.
-
Wash the cells and add the anti-BrdU primary antibody. Incubate for 1 hour at room temperature.
-
Wash the cells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the cells and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
3. Cell Cycle Analysis by Flow Cytometry
This protocol outlines the basic steps for cell cycle analysis.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with the test compound for the desired duration.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound and its derivative, 9-oxo-ODA, demonstrate significant anti-proliferative effects in vitro against various cancer cell lines. The primary mechanism of action involves the induction of apoptosis through the mitochondrial pathway. While the available data is promising, further research is warranted to establish a more comprehensive comparative profile of these compounds against a broader panel of cancer cells and to elucidate the finer details of their signaling pathways. The experimental protocols provided in this guide offer a foundation for researchers to validate these findings and explore the full therapeutic potential of these bioactive lipids.
References
- 1. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Linoleic acid exhibits anti-proliferative and anti-invasive activities in endometrial cancer cells and a transgenic model of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugated linoleic acid isomers and their conjugated derivatives inhibit growth of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Specificity of 10,12-Octadecadienoic Acid's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action of 10,12-Octadecadienoic acid, a conjugated linoleic acid (CLA), with other alternative fatty acids. By presenting supporting experimental data, detailed protocols, and clear visualizations of signaling pathways, this document aims to facilitate a deeper understanding of its specificity and potential as a therapeutic agent.
Comparative Analysis of Receptor Activation
The biological effects of this compound are primarily mediated through its interaction with various nuclear and cell-surface receptors. This section provides a comparative analysis of its activity on key fatty acid receptors, including Peroxisome Proliferator-Activated Receptors (PPARs) and G-protein coupled receptors (GPRs), in comparison to other relevant fatty acids.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
PPARs are critical regulators of lipid and glucose metabolism. The binding affinity and activation potential of various fatty acids for PPARα and PPARγ are summarized below.
| Compound | Receptor | Assay Type | IC50 / EC50 | Reference |
| This compound (t10,c12-CLA) | PPARα | Competitive Binding | >140 nM, <400 nM | [1] |
| (9Z,11E)-Octadecadienoic acid (c9,t11-CLA) | PPARα | Competitive Binding | ~140 nM | [1] |
| (9E,11E)-Octadecadienoic acid (t9,t11-CLA) | PPARα | Competitive Binding | <400 nM | [1] |
| 13-oxo-9,11-Octadecadienoic acid (13-oxo-ODA) | PPARα | Luciferase Reporter | More potent than 9-oxo-ODA and CLA mixture | [2] |
| 9-oxo-10,12-Octadecadienoic acid (9-oxo-ODA) | PPARα | Luciferase Reporter | Less potent than 13-oxo-ODA | [2] |
| Linoleic Acid | PPARα, β, γ | Luciferase Reporter | Activates all three subtypes | [3] |
Key Findings:
-
Different isomers of conjugated linoleic acid exhibit varying affinities for PPARα, with the c9,t11 isomer showing the highest affinity.[1]
-
Oxidized derivatives of CLA, such as 13-oxo-ODA, can be more potent activators of PPARα than their precursor CLAs.[2]
-
Linoleic acid, the non-conjugated parent fatty acid, demonstrates broader activation across PPAR subtypes.[3]
PPARα Signaling Pathway
References
Safety Operating Guide
Proper Disposal of 10,12-Octadecadienoic Acid: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 10,12-Octadecadienoic acid must adhere to specific disposal procedures to ensure laboratory safety and environmental protection. Due to its classification as a substance harmful to aquatic life with long-lasting effects, improper disposal of this chemical is strictly prohibited.[1] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound in a laboratory setting.
Hazard Assessment and Safety Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies this compound with the hazard statement H412, indicating it is "Harmful to aquatic life with long lasting effects"[1]. Some safety data sheets for similar compounds also indicate potential for acute oral toxicity, skin irritation, and serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Quantitative Data Summary
For quick reference, the following table summarizes key hazard and disposal information.
| Parameter | Value/Instruction | Source |
| GHS Hazard Statement | H412: Harmful to aquatic life with long lasting effects | [1] |
| Primary Disposal Route | Licensed Professional Waste Disposal Service | General Laboratory Guidelines |
| Prohibited Disposal | Drain (sink) disposal, evaporation, disposal in regular trash | General Laboratory Guidelines |
| Container Type | Chemically compatible, sealed container | General Laboratory Guidelines |
| Labeling Requirement | "Hazardous Waste," full chemical name, date | General Laboratory Guidelines |
Step-by-Step Disposal Protocol
Follow these procedures for the proper disposal of this compound and its contaminated materials.
1. Waste Collection:
-
Collect all waste containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), in a designated and compatible waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Container Selection and Labeling:
-
Use a chemically resistant container with a secure screw-top cap. The original product container may be used if it is in good condition.
-
Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the date of waste accumulation.
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be located at or near the point of generation and under the control of laboratory personnel.
-
Ensure the storage area is away from drains and direct heat sources.
4. Arrange for Pickup and Disposal:
-
Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with accurate information about the waste contents.
5. Spill Management:
-
In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 10,12-Octadecadienoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of 10,12-Octadecadienoic acid, a conjugated linoleic acid. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not thoroughly investigated, related fatty acids are known to cause skin and eye irritation.[1][2][3] Therefore, a cautious approach is necessary. The following personal protective equipment is mandatory when handling this compound.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[4] Dispose of contaminated gloves after use.[1] |
| Eye and Face Protection | Safety glasses with side-shields or Goggles | Must be worn at all times to protect against splashes.[5][6] |
| Face shield | Recommended when there is a significant risk of splashing.[4][7] | |
| Skin and Body Protection | Laboratory coat or Protective clothing | Should be worn to prevent skin contact.[5][6] |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize exposure and contamination.
Workflow for Handling this compound
Caption: This diagram outlines the procedural flow for the safe handling of this compound, from preparation to disposal.
Detailed Protocol:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound or a similar fatty acid.[1][2]
-
Don Appropriate PPE: Wear the recommended PPE as detailed in the table above.[4][5][6]
-
Prepare Workspace: Ensure work is conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1] Cover the work surface with absorbent, disposable bench paper.
-
Weighing: If the compound is a solid, handle it carefully to avoid creating dust.[1] Use a micro-spatula for transfers.
-
Dissolving/Use in Experiment: When dissolving or using the compound in an experiment, add it slowly to the solvent or reaction mixture to avoid splashing.
-
Decontamination: After use, decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Waste Disposal: Dispose of all waste, including contaminated gloves and bench paper, in a clearly labeled, sealed container.[1]
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Chemical | Should be disposed of as chemical waste through a licensed professional waste disposal service.[1] Do not pour down the drain.[1] |
| Contaminated Materials (Gloves, bench paper, etc.) | Place in a sealed, labeled container and dispose of as chemical waste.[1] |
| Empty Containers | Rinse thoroughly with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. The empty container can then be disposed of according to institutional guidelines. |
Note on Experimental Protocols: The specific experimental protocols involving this compound will vary depending on the research objectives. It is imperative to incorporate these safety and handling procedures into any specific experimental design. Always conduct a thorough risk assessment before beginning any new experiment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
